Product packaging for Cassiachromone(Cat. No.:CAS No. 28955-30-8)

Cassiachromone

Cat. No.: B027468
CAS No.: 28955-30-8
M. Wt: 232.23 g/mol
InChI Key: YMCXDPKFRCHLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cassiachromone is a bioactive chromone derivative identified in the genus Cinnamomum , particularly Cinnamomum cassia Presl, a plant with a long history of use in traditional medicine and a well-documented phytochemical profile. As a constituent of this medically and scientifically significant plant, this compound presents a compelling compound for advanced phytochemical and pharmacological research. Research Applications and Value: • Phytochemical Standard: Serves as a high-purity analytical standard for the quality control and standardization of plant extracts, herbal products, and formulations derived from Cinnamomum species. • Bioactivity Profiling: A compound of interest for investigating the broad pharmacological activities associated with C. cassia , which modern studies have confirmed to include anti-inflammatory, antitumour, antioxidant, and anti-diabetic effects . Research into this compound can help elucidate which specific compounds contribute to the overall bioactivity of the plant extract. • Mechanistic Studies: Enables in-depth exploration of molecular mechanisms of action. While the specific pathway of this compound is an active area of investigation, research can focus on its interaction with key cellular targets, such as enzymes or receptors, to modulate signaling pathways involved in oxidative stress and inflammation. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O4 B027468 Cassiachromone CAS No. 28955-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-2-methyl-5-(2-oxopropyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-7(14)3-9-5-10(15)6-12-13(9)11(16)4-8(2)17-12/h4-6,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCXDPKFRCHLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183152
Record name Chromone, 5-acetonyl-7-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cassiachromone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28955-30-8
Record name 5-Acetonyl-7-hydroxy-2-methylchromone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28955-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromone, 5-acetonyl-7-hydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028955308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromone, 5-acetonyl-7-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cassiachromone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 °C
Record name Cassiachromone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030813
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cassiachromone from Cassia siamea: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassiachromone, a chromone derivative identified as 5-acetonyl-7-hydroxy-2-methylchromone, is a bioactive phytochemical isolated from the leaves of Cassia siamea (Lam.), a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the discovery, detailed isolation procedures, and known biological activities of this compound. The document outlines experimental protocols for extraction and purification, presents quantitative data on its bioactivity, and explores its potential therapeutic applications. Furthermore, a hypothetical signaling pathway is proposed based on the observed biological effects of related compounds, offering a framework for future mechanistic studies.

Introduction

Cassia siamea, a member of the Fabaceae family, is widely distributed in Southeast Asia and has been traditionally used for treating a variety of ailments, including malaria, diabetes, and inflammatory conditions.[1] Phytochemical investigations of this plant have led to the isolation of a diverse range of secondary metabolites, including chromones, alkaloids, and flavonoids.[2] Among these, this compound has emerged as a compound of interest due to its potential biological activities. This guide serves as a technical resource for researchers engaged in the study of natural products, focusing on the practical aspects of isolating and characterizing this compound, as well as understanding its pharmacological potential.

Discovery and Initial Characterization

This compound was first reported as a novel compound isolated from the ethanol extract of Cassia siamea leaves.[2] Its structure was elucidated as 5-acetonyl-7-hydroxy-2-methylchromone through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₂O₄[2]
Molecular Weight232.23 g/mol [2]
AppearanceYellowish solidInferred from related compounds
Melting Point224-225 °C[2]

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Cassia siamea are collected and authenticated by a plant taxonomist.

  • Drying: The leaves are air-dried in the shade for 1-2 weeks to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder.

Extraction

A general workflow for the extraction of chromones from Cassia siamea is depicted below.

Extraction_Workflow Start Powdered Cassia siamea Leaves Solvent Maceration with 90% Ethanol Start->Solvent Filtration Filtration Solvent->Filtration Evaporation Concentration under Reduced Pressure Filtration->Evaporation Crude_Extract Crude Ethanol Extract Evaporation->Crude_Extract

Caption: General workflow for the extraction of bioactive compounds from Cassia siamea leaves.
  • Maceration: The powdered leaves (e.g., 10 g) are macerated with 90% ethanol containing 1% tartaric acid (e.g., 3 x 100 mL) at room temperature for 72 hours.[5] The addition of a weak acid can aid in the extraction of phenolic compounds.

  • Filtration: The mixture is filtered through Whatman No. 1 filter paper.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude ethanol extract.[5]

Purification by Column Chromatography

The crude extract is subjected to column chromatography for the separation and purification of this compound.

Purification_Workflow Crude_Extract Crude Ethanol Extract Adsorption Adsorption onto Silica Gel Crude_Extract->Adsorption Column_Loading Loading onto Silica Gel Column Adsorption->Column_Loading Elution Gradient Elution (Hexane -> Ethyl Acetate -> Methanol) Column_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-rich Fractions TLC_Analysis->Pooling Final_Purification Further Purification (e.g., Preparative TLC or HPLC) Pooling->Final_Purification Pure_Compound Pure this compound Final_Purification->Pure_Compound

Caption: A representative workflow for the purification of this compound.
  • Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase.

  • Mobile Phase: A gradient solvent system of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate, and finally ethyl acetate and methanol, is employed for elution.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualized under UV light.

  • Isolation: Fractions containing the compound of interest are pooled, and the solvent is evaporated. Further purification may be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Structural Characterization

The structure of the isolated this compound is confirmed using modern spectroscopic techniques.

  • ¹H-NMR and ¹³C-NMR: Provide detailed information about the carbon-hydrogen framework of the molecule.[6][7]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

Biological Activities and Quantitative Data

Extracts of Cassia siamea and isolated chromones have demonstrated a range of biological activities. While specific quantitative data for pure this compound is limited in the public domain, the activities of related compounds and extracts provide valuable insights.

Table 2: Reported Biological Activities of Cassia siamea Extracts and Related Chromones

Biological ActivityAssay TypeTest SubstanceIC₅₀ / ActivityReference
AntimalarialIn vitro antiplasmodial assay against P. falciparum 3D7Ethanol extract of C. siamea leaves (from Pariaman)0.006 µg/mL[5]
AntimalarialIn vitro antiplasmodial assay against P. falciparum 3D7Ethanol extract of C. siamea leaves (from Palu)0.037 µg/mL[5]
AntimalarialIn vitro antiplasmodial assay against P. falciparum 3D7Ethanol extract of C. siamea leaves (from Surabaya)0.09 µg/mL[5]
AnticancerMTT assay against TCA8113 human tongue carcinoma cellsCassia tora L. extract (1.0 mg/mL)72% inhibition[8]
Anti-inflammatoryNitric oxide (NO) production in LPS-stimulated RAW264.7 macrophagesCinnamic aldehyde (a related compound)Concentration-dependent inhibition[9][10]

Proposed Signaling Pathway of Action

Based on the observed anti-inflammatory and anticancer activities of extracts from Cassia species and related phenolic compounds, a hypothetical signaling pathway for this compound is proposed. It is important to note that this pathway requires experimental validation for this compound itself. The anti-inflammatory effects of similar compounds are often mediated through the inhibition of the NF-κB signaling pathway.[11]

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK This compound This compound This compound->IKK IkB_Degradation IκBα Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Activation Gene_Expression Expression of Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_Activation->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

In this proposed mechanism, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates and promotes the degradation of the inhibitory protein IκBα. This allows the nuclear factor-kappa B (NF-κB) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by targeting the activation of the IKK complex, thereby preventing the downstream inflammatory cascade.

Conclusion and Future Directions

This compound, a chromone from Cassia siamea, represents a promising natural product with potential therapeutic applications. This guide has provided a framework for its isolation, characterization, and a hypothetical mechanism of action. Future research should focus on optimizing the isolation protocol to improve yields, conducting comprehensive biological assays to establish a detailed pharmacological profile with specific IC₅₀ values for pure this compound, and validating the proposed signaling pathways through rigorous mechanistic studies. Such efforts will be crucial for unlocking the full therapeutic potential of this intriguing natural compound.

References

Spectroscopic Characterization of Cassiachromone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Cassiachromone is a chromone derivative, a class of natural products known for their diverse pharmacological activities. As with any bioactive compound, the precise elucidation of its molecular structure is a critical prerequisite for understanding its mechanism of action, ensuring its purity, and enabling further drug development efforts. This technical guide provides an in-depth overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used for the structural characterization of this compound. It outlines detailed experimental protocols and presents the expected data in a structured format for researchers, scientists, and professionals in drug development.

Workflow for Spectroscopic Characterization

The structural elucidation of a natural product like this compound follows a systematic workflow. This process begins with the isolation and purification of the compound, followed by analysis using a suite of spectroscopic techniques. The data from each method provide complementary pieces of information that, when integrated, reveal the complete molecular structure.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation & Purification (e.g., Chromatography) Purity Purity Assessment (e.g., HPLC) Isolation->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purity->NMR MS Mass Spectrometry (HRMS, MS/MS) Purity->MS IR IR Spectroscopy Purity->IR Data_Analysis Data Integration & Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure Final Structure Confirmation Data_Analysis->Structure

Caption: General workflow for the isolation and spectroscopic characterization of a natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[1] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are essential for unambiguous structural assignment.

Expected ¹H NMR Data (Proton NMR) The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For a chromone structure, characteristic signals are expected in the aromatic, olefinic, and aliphatic regions.

Table 1: Expected ¹H NMR Data for a this compound Skeleton

Proton Position Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H 6.5 - 8.0 d, dd, s 1.5 - 8.5
Olefinic H 5.5 - 6.5 d, s ~2.0
Methoxy (-OCH₃) 3.7 - 4.0 s -
Methyl (-CH₃) 1.2 - 2.5 s -
Methylene (-CH₂-) 2.0 - 4.5 m, t, dd 6.0 - 12.0
Hydroxyl (-OH) 5.0 - 13.0 br s -

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the molecule. Data are typical ranges for chromone and flavonoid-type compounds.[2][3][4]

Expected ¹³C NMR Data (Carbon NMR) The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule, including quaternary carbons which are not visible in the ¹H NMR spectrum.

Table 2: Expected ¹³C NMR Data for a this compound Skeleton

Carbon Position Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) 170 - 185
Aromatic/Olefinic (C=C, C-O) 100 - 165
Methoxy (-OCH₃) 55 - 65
Methyl (-CH₃) 15 - 30
Methylene (-CH₂-) 20 - 70

Note: These are typical chemical shift ranges for chromone and flavonoid structures.[5][6]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should fully dissolve the sample.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[4]

  • Data Acquisition: Record ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3] Standard pulse sequences provided by the spectrometer's software are typically used.[7]

  • Acquisition Parameters: For ¹H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.[7][8] For ¹³C NMR, a larger number of scans (e.g., 5000 or more) is often required due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation pattern offers valuable clues about its substructures.

Expected MS Data For a chromone, Electrospray Ionization (ESI) is a common soft ionization technique. The fragmentation of chromones and flavonoids often involves characteristic losses of small molecules like CO, H₂O, and methyl or glycosyl groups, as well as retro-Diels-Alder (rDA) reactions that cleave the heterocyclic ring.[9][10]

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

Ion Description
[M+H]⁺ or [M-H]⁻ Molecular ion (or pseudomolecular ion)
[M+H - H₂O]⁺ Loss of a water molecule from a hydroxyl group
[M+H - CH₃]⁺ Loss of a methyl radical from a methoxy or methyl group
[M+H - CO]⁺ Loss of carbon monoxide, typical for carbonyl compounds
rDA fragments Ions resulting from the retro-Diels-Alder cleavage of the C-ring

Note: The exact fragments depend on the specific structure and ionization mode (positive or negative).[9][10]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified sample (typically 1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water, often with a small amount of formic acid (for positive mode) or ammonia (for negative mode) to aid ionization.[11]

  • Infusion/Chromatography: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or, more commonly, through coupling with a liquid chromatography system (LC-MS).[11] LC-MS allows for further purification and separation of components before MS analysis.

  • Data Acquisition (HRMS): Acquire a full scan mass spectrum using a high-resolution analyzer like Orbitrap or TOF to determine the accurate mass of the molecular ion.[12] This allows for the calculation of the molecular formula.

  • Data Acquisition (MS/MS): Select the molecular ion ([M+H]⁺ or [M-H]⁻) for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Record the resulting product ion spectrum to identify characteristic fragments.[11][13]

  • Data Analysis: Use specialized software to analyze the spectra, determine the elemental composition from the accurate mass, and propose fragmentation pathways to support the structure determined by NMR.[12]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause its bonds to vibrate.[14]

Expected IR Data For a chromone structure, key absorption bands would include those for the carbonyl group (C=O), aromatic ring (C=C), and carbon-oxygen bonds (C-O).

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl O-H stretch 3200 - 3600 Strong, Broad
Aromatic C-H C-H stretch 3000 - 3100 Medium, Sharp
Aliphatic C-H C-H stretch 2850 - 3000 Medium-Strong
Carbonyl C=O stretch 1650 - 1700 Strong, Sharp
Aromatic Ring C=C stretch 1450 - 1600 Medium-Weak
Ether/Phenol C-O stretch 1000 - 1300 Strong

Note: These are general ranges. The exact position and intensity can be influenced by conjugation and hydrogen bonding.[15]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Solid): If the sample is a solid, it can be prepared as a KBr (potassium bromide) pellet.[16] Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared.

  • Sample Preparation (Liquid/Solution): If the sample is an oil or can be dissolved in a volatile solvent that does not absorb in the region of interest, a thin film can be cast between two salt plates (e.g., NaCl or KBr).[16]

  • Data Acquisition: Place the prepared sample in the beam path of an FTIR (Fourier-Transform Infrared) spectrometer.

  • Background Scan: First, run a background spectrum of the empty sample holder (or pure KBr pellet/solvent) to subtract any atmospheric (CO₂, H₂O) or solvent absorptions.

  • Sample Scan: Run the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and correlate them to specific functional groups using standard correlation tables.[14][17]

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-acetonyl-7-hydroxy-2-methylchromone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical structure elucidation of 5-acetonyl-7-hydroxy-2-methylchromone, a naturally occurring chromone derivative also known as Cassiachromone. This document outlines the analytical methodologies and spectroscopic investigations required to unequivocally determine its molecular structure.

Introduction

5-acetonyl-7-hydroxy-2-methylchromone (this compound) is a member of the chromone class of compounds, which are known for their diverse biological activities. Accurate structural elucidation is the cornerstone of understanding its chemical properties, reactivity, and potential pharmacological applications. This guide details a systematic approach, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to confirm the identity and structure of this molecule.

Molecular and Physicochemical Properties

A summary of the key properties of 5-acetonyl-7-hydroxy-2-methylchromone is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₄[1][2]
Molecular Weight 232.23 g/mol [1]
CAS Number 28955-30-8[1]
Appearance Solid[1]
Melting Point 224-225 °C[1]

Spectroscopic Data Analysis

Disclaimer: Experimental spectroscopic data for 5-acetonyl-7-hydroxy-2-methylchromone is not widely available in public databases. The following data is predicted based on established principles of spectroscopy and the known chemical structure. These values serve as a guide for what to expect during experimental analysis.

¹H NMR Spectroscopy

The proton NMR spectrum is crucial for identifying the number and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~12.5s1H7-OH
~6.8d, J ≈ 2.0 Hz1HH-8
~6.7d, J ≈ 2.0 Hz1HH-6
~6.1s1HH-3
~3.8s2H-CH₂- (acetonyl)
~2.4s3H2-CH₃
~2.2s3H-C(O)CH₃ (acetonyl)
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm (Predicted)Carbon Assignment
~205C=O (acetonyl)
~180C-4 (chromone C=O)
~164C-7
~162C-2
~158C-8a
~115C-5
~112C-3
~110C-4a
~101C-6
~98C-8
~45-CH₂- (acetonyl)
~30-C(O)CH₃ (acetonyl)
~202-CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

m/zInterpretation
232[M]⁺ (Molecular Ion)
217[M - CH₃]⁺
189[M - CH₃CO]⁺
175[M - CH₂COCH₃]⁺
Infrared (IR) Spectroscopy

IR spectroscopy helps in the identification of key functional groups.

Wavenumber (cm⁻¹) (Predicted)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl)
~1715C=O stretch (acetonyl ketone)
~1650C=O stretch (chromone ketone)
1620, 1580, 1450C=C stretch (aromatic)
~1250C-O stretch (ether)

Experimental Protocols

Synthesis of 5-acetonyl-7-hydroxy-2-methylchromone (Proposed)

This synthesis is a plausible route based on established chromone synthesis methodologies.

  • Starting Material: 2,4,6-Trihydroxyacetophenone.

  • Step 1: Acetonylation. React 2,4,6-trihydroxyacetophenone with chloroacetone in the presence of a weak base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to selectively alkylate one of the hydroxyl groups.

  • Step 2: Cyclization. The resulting intermediate is then cyclized to form the chromone ring. This can be achieved by reacting with acetic anhydride and sodium acetate under heating. This reaction, known as the Kostanecki-Robinson reaction, will introduce the 2-methyl group and form the pyranone ring.

  • Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using DMSO-d₆ or CDCl₃ as the solvent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

Visualizations

Structure Elucidation Workflow

G General Workflow for Structure Elucidation cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Determination Isolation Isolation & Purification PhysChem Physicochemical Properties (m.p., solubility) Isolation->PhysChem MS Mass Spectrometry (MS) Determine Molecular Formula PhysChem->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Suggests functional groups NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) IR->NMR Confirms functional groups DataIntegration Data Integration & Fragment Assembly NMR->DataIntegration StructureProposed Propose Structure DataIntegration->StructureProposed Confirmation Confirmation by Synthesis or 2D NMR StructureProposed->Confirmation

Caption: A generalized workflow for the elucidation of an unknown chemical structure.

Key Structural Features and Spectroscopic Correlation

G Spectroscopic Correlation for 5-acetonyl-7-hydroxy-2-methylchromone cluster_0 Molecular Structure cluster_1 Spectroscopic Evidence Structure O // C   C-CH3 /  / C   C=O ||  / C-C-C-OH /  // C   C=C /  | C=C--CH2-C-CH3 |      || OH     O HNMR 1H NMR: - Aromatic protons - Methyl singlets - Methylene singlet - Hydroxyl proton Structure->HNMR Proton Environment CNMR 13C NMR: - Carbonyl carbons (>180 ppm) - Aromatic carbons (100-165 ppm) - Aliphatic carbons (<50 ppm) Structure->CNMR Carbon Skeleton IR IR: - O-H stretch (~3300 cm-1) - C=O stretches (~1715, ~1650 cm-1) - Aromatic C=C stretches Structure->IR Functional Groups MS MS: - Molecular Ion Peak (m/z 232) - Fragmentation pattern Structure->MS Molecular Mass & Fragments

Caption: Correlation of structural features with expected spectroscopic signals.

Conclusion

The structural elucidation of 5-acetonyl-7-hydroxy-2-methylchromone is a systematic process that relies on the synergistic interpretation of data from various spectroscopic techniques. This guide provides a foundational framework for researchers to confidently identify and characterize this and other related chromone derivatives, paving the way for further investigation into their biological and medicinal potential.

References

Unlocking Research Precision: A Comprehensive List of SEO-Driven, Long-Tail Keywords for "Tolcapone D7"

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers engaged in the nuanced fields of neuropharmacology, drug metabolism, and analytical chemistry, precision is paramount. The use of stable isotope-labeled compounds like Tolcapone D7 is a cornerstone of this precision, enabling accurate quantification and a deeper understanding of the pharmacokinetics of its parent drug, Tolcapone. To facilitate the discovery of critical information and methodologies, a comprehensive list of SEO-driven, long-tail keywords has been generated. These keywords are categorized by five key researcher intents—Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative—to guide effective content creation and information retrieval.

This curated list addresses the specific queries researchers may have at each stage of their investigation, from initial exploration of the compound to the validation of their analytical methods. By aligning content with these specific search intents, information providers can better serve the scientific community's need for detailed and reliable data on Tolcapone D7.

CategoryLong-tail Keyword
Foundational & Exploratory What is Tolcapone D7 and its primary use in research?
Tolcapone D7 chemical structure and isotopic labeling pattern
Physical and chemical properties of deuterated Tolcapone
Tolcapone D7 certificate of analysis and purity specifications
Manufacturer and supplier information for Tolcapone D7
Role of Tolcapone D7 in Parkinson's disease research
Mechanism of action of Tolcapone and its deuterated analog
Preliminary in-vitro studies involving Tolcapone D7
Review of literature on the use of deuterated Tolcapone
Safety and handling guidelines for Tolcapone D7
Methodological & Application Tolcapone D7 as an internal standard for LC-MS/MS analysis
Quantitative analysis of Tolcapone in plasma using Tolcapone D7
Protocol for using Tolcapone D7 in pharmacokinetic studies
Development of a bioanalytical method with Tolcapone D7
Tolcapone D7 for in-vivo and in-vitro metabolic stability assays
Application of Tolcapone D7 in drug metabolism and pharmacokinetics (DMPK) studies
Synthesis and purification of deuterated Tolcapone for research
Sample preparation techniques for Tolcapone analysis with a deuterated internal standard
Mass spectrometry parameters for the detection of Tolcapone and Tolcapone D7
Use of Tolcapone D7 in cerebral microdialysis studies
Troubleshooting & Optimization Optimizing LC-MS/MS conditions for Tolcapone and Tolcapone D7
Addressing matrix effects in the bioanalysis of Tolcapone with Tolcapone D7
Preventing isotopic back-exchange of deuterium in Tolcapone D7
Troubleshooting poor signal intensity of Tolcapone D7 in mass spectrometry
Minimizing cross-contribution between Tolcapone and Tolcapone D7 signals
Impact of mobile phase composition on the chromatography of Tolcapone D7
Stability of Tolcapone D7 in various biological matrices and storage conditions
Improving the recovery of Tolcapone and Tolcapone D7 from plasma samples
Resolving co-elution issues between Tolcapone metabolites and Tolcapone D7
Calibration curve issues with Tolcapone D7 as an internal standard
Validation & Comparative Validation of an analytical method using Tolcapone D7 according to FDA/EMA guidelines
Comparing Tolcapone D7 with other internal standards for Tolcapone quantification
Cross-validation of bioanalytical methods using Tolcapone D7
Assessing the isotopic purity and stability of Tolcapone D7
Comparative pharmacokinetic study of Tolcapone and a deuterated analog
In-vitro comparison of the COMT inhibitory activity of Tolcapone and Tolcapone D7
Evaluation of the kinetic isotope effect on Tolcapone metabolism using Tolcapone D7
Inter-laboratory comparison of Tolcapone quantification using Tolcapone D7
Performance characteristics of Tolcapone D7 as an internal standard
Justification for the selection of Tolcapone D7 as an internal standard in a regulated bioanalysis

In Silico Prediction of Cassiachromone's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational strategies employed for the in silico prediction of biological targets for Cassiachromone, a natural product belonging to the chromone class of compounds. Chromones isolated from various Cassia species have demonstrated a range of biological activities, including anti-inflammatory and antitumor effects.[1] Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action and exploring its therapeutic potential.[2][3] In silico approaches offer a time- and cost-effective means to generate hypotheses about these targets, which can then be validated experimentally.[2][3]

This guide details the methodologies for key in silico experiments, presents quantitative data in a structured format, and utilizes visualizations to clarify complex workflows and pathways.

In Silico Target Prediction: A Strategic Workflow

The process of identifying potential protein targets for a small molecule like this compound involves a multi-step computational workflow. This workflow typically integrates various ligand-based and structure-based methods to enhance the predictive accuracy of the results.[4][5] The consensus from multiple methods can provide a more robust hypothesis for subsequent experimental validation.[5][6]

G cluster_0 Input cluster_1 Ligand-Based Prediction cluster_2 Structure-Based Prediction cluster_3 Data Integration & Analysis cluster_4 Output This compound This compound Structure (SMILES/SDF) Pharmacophore Pharmacophore Modeling This compound->Pharmacophore Similarity 2D/3D Similarity Search This compound->Similarity ML Machine Learning Models This compound->ML ReverseDocking Reverse Docking This compound->ReverseDocking TargetList1 Predicted Targets Pharmacophore->TargetList1 Similarity->TargetList1 ML->TargetList1 TargetList2 Predicted Targets ReverseDocking->TargetList2 Consensus Consensus Scoring & Ranking TargetList1->Consensus TargetList2->Consensus FinalTargets Prioritized Target List Consensus->FinalTargets

Figure 1: General workflow for in silico target prediction of a small molecule.

Key Methodologies and Experimental Protocols

Several computational methods can be employed for target fishing.[3][7] The two main categories are ligand-based and structure-based approaches.

Ligand-Based Approaches

These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. They do not require the 3D structure of the target protein.

A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to be active at a specific target.[8][9]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Dataset Preparation:

    • Compile a set of at least 15-20 structurally diverse molecules with known activity against a specific target of interest.

    • Divide the dataset into a training set (to build the model) and a test set (to validate it).[10]

    • Ensure a wide range of activity values (e.g., IC50, Ki) is represented.[10]

  • Conformational Analysis:

    • Generate a representative set of low-energy 3D conformations for each molecule in the training set using tools like Discovery Studio or LigandScout.

  • Pharmacophore Feature Identification:

    • Identify common chemical features present in the active molecules. These features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), and Ring Aromatic (RA) features.[10]

  • Hypothesis Generation:

    • Use an algorithm like HypoGen (Discovery Studio) to generate a set of pharmacophore hypotheses that align the features of the most active compounds.[10]

    • The algorithm scores hypotheses based on how well they match active compounds and miss inactive ones.

  • Model Validation:

    • Cost Analysis: Evaluate the generated hypotheses based on cost values (total cost, fixed cost, null cost). A good model has a large difference between the null and total costs, and a total cost close to the fixed cost.[10]

    • Test Set Prediction: Use the best hypothesis to screen the test set. The model should be able to predict the activity of the test set compounds with high accuracy.

    • Fischer's Randomization Test: Scramble the activity data of the training set and regenerate hypotheses. The statistical significance of the original model is confirmed if the randomized models have significantly higher cost values.[10]

This approach involves comparing the 2D or 3D structure of this compound against databases of compounds with known biological targets, such as ChEMBL, PubChem, or SwissTargetPrediction.[5][6][11]

Table 1: Illustrative Results from Similarity-Based Target Prediction

Database/ToolPredicted TargetSimilarity Score (Tanimoto)Target ClassKnown Association with Inflammation/Cancer
SwissTargetPredictionMitogen-activated protein kinase 14 (p38α)0.68KinaseYes
ChEMBLCyclooxygenase-2 (COX-2)0.65EnzymeYes
SEANuclear factor kappa B (NF-κB) p65 subunit0.63Transcription FactorYes
SuperPredTumor necrosis factor-alpha (TNF-α)0.61CytokineYes

Note: The data in this table is illustrative and serves to demonstrate how results from similarity-based searches would be presented. Actual predictions would require running this compound's structure through the respective databases.

Structure-Based Approaches

These methods require the 3D structure of potential protein targets and are used to predict the binding of the small molecule to these targets.

In contrast to traditional docking where multiple ligands are screened against a single target, reverse (or inverse) docking screens a single ligand (this compound) against a large library of 3D protein structures.[12][13] This is a powerful tool for identifying potential on- and off-targets.[12][14]

Experimental Protocol: Reverse Docking

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign correct protonation states and minimize the energy of the structure using software like PyRx or Discovery Studio.[15][16]

  • Target Library Preparation:

    • Compile a library of 3D protein structures from the Protein Data Bank (PDB) or a specialized database of druggable proteins.

    • Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning charges (e.g., Kollman charges).[15][16]

  • Binding Site Identification:

    • For each protein, identify potential binding pockets. This can be done based on the location of a co-crystallized ligand or using pocket prediction algorithms like those in MOE or SiteMap.[14][16]

  • Molecular Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared this compound structure into the defined binding site of every protein in the library.[14][15]

    • The program will generate multiple binding poses and calculate a docking score (e.g., in kcal/mol) for each, which estimates the binding affinity.[17]

  • Scoring and Ranking:

    • Rank all the proteins in the library based on the docking scores. Proteins with the lowest (most favorable) binding energy scores are considered the most likely targets.[13]

  • Post-Docking Analysis:

    • Visualize the top-ranked protein-ligand complexes to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions). This helps to assess the plausibility of the predicted binding mode.

Table 2: Illustrative Top Hits from a Reverse Docking Screen

Protein Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesPredicted Function
iNOS (3E7G)-9.2Arg382, Tyr367, Trp366Inflammation
COX-2 (5IKR)-8.8Arg120, Tyr355, Ser530Inflammation
NF-κB p50/p65 (1VKX)-8.5Arg57, Lys147, Cys38Inflammation, Cell Survival
PI3Kγ (1E8Z)-8.1Val882, Lys833, Asp964Cell Proliferation, Cancer
Pyruvate Dehydrogenase Kinase (PDHK) (4J3E)-7.9Asp288, Thr292, Asn312Cancer Metabolism

Note: This data is hypothetical and for illustrative purposes. The PDB IDs are for real structures of the listed proteins. A real reverse docking study would be required to generate actual scores for this compound.

Predicted Signaling Pathway Involvement

Based on the known anti-inflammatory activities of compounds from Cassia and Cinnamomum species, a primary hypothesis is that this compound modulates key inflammatory signaling pathways.[18][19][20] The NF-κB signaling pathway is a central regulator of inflammation and is a plausible target.[19]

G cluster_n LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters Degradation Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degraded Nucleus Nucleus NFkB_active->Nucleus translocates Transcription Gene Transcription Proteins Pro-inflammatory Proteins (iNOS, COX-2, TNF-α) Transcription->Proteins This compound This compound This compound->IKK inhibits? This compound->NFkB_active inhibits?

Figure 2: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Relationship Between In Silico Methods

The various in silico methods are not mutually exclusive; they are complementary. Ligand-based methods are excellent for generating initial hypotheses, especially when target structures are unknown, while structure-based methods provide detailed insights into the potential binding mechanism.[8]

G node_ligand Ligand-Based Methods - No target structure needed - Relies on known active ligands - Identifies common features node_workflow Integrated Workflow node_ligand->node_workflow Provides initial hits node_structure Structure-Based Methods - Requires 3D target structure - Predicts binding mode/affinity - Can find novel scaffolds node_structure->node_workflow Refines & validates hits node_ml Machine Learning - Learns from large datasets - Can model complex relationships - Requires extensive training data node_ml->node_workflow Enhances prediction accuracy Hypothesis Generation Hypothesis Generation node_workflow->Hypothesis Generation

Figure 3: Complementary relationship between different in silico prediction approaches.

Conclusion

The in silico prediction of biological targets for this compound is a multifaceted process that leverages a suite of computational tools to build a strong, data-driven hypothesis. By integrating ligand-based methods like pharmacophore modeling and similarity searching with structure-based approaches such as reverse docking, researchers can efficiently identify and prioritize a list of potential protein targets. These computational predictions, particularly those pointing towards key nodes in inflammatory and cancer-related pathways like NF-κB, iNOS, and COX-2, provide a clear roadmap for subsequent experimental validation. This targeted approach significantly accelerates the drug discovery pipeline, paving the way for elucidating the therapeutic potential of this compound.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Cassiachromone in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the identification and quantification of cassiachromone (5-acetonyl-7-hydroxy-2-methylchromone) in plant extracts, particularly from Cassia species. This robust and reliable method is suitable for quality control, phytochemical analysis, and drug discovery applications. The protocol outlines the procedures for sample preparation, chromatographic separation, and method validation, ensuring accuracy and precision.

Introduction

This compound, identified as 5-acetonyl-7-hydroxy-2-methylchromone, is a chromone derivative found in various plant species, notably within the Cassia genus. Chromones are a class of oxygen-containing heterocyclic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Accurate quantification of this compound in plant extracts is essential for the standardization of herbal products and for elucidating its pharmacological potential. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a sensitive and specific method for this purpose.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the plant extract. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent. The quantification is performed by monitoring the UV absorbance at a specific wavelength, which is determined based on the spectral characteristics of this compound. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from certified reference standards.

Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Analytical balance.

    • Ultrasonic bath.

    • Centrifuge.

    • Syringe filters (0.45 µm).

    • Volumetric flasks and pipettes.

  • Reagents and Standards:

    • This compound certified reference standard (≥98% purity).

    • HPLC grade acetonitrile and methanol.

    • Formic acid or acetic acid (analytical grade).

    • Deionized water (18.2 MΩ·cm).

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by serially diluting the stock solution with methanol. These solutions are used to construct the calibration curve.

Preparation of Plant Extract Sample
  • Drying and Grinding: Dry the plant material (e.g., leaves, bark, or seeds of Cassia species) at 40-50°C to a constant weight and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of methanol.

    • Sonication-assisted extraction is performed for 30 minutes in an ultrasonic bath.

    • Alternatively, macerate the sample with the solvent for 24 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • The solvent from the filtrate can be evaporated under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

  • Sample Clean-up:

    • Centrifuge the reconstituted extract at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injecting it into the HPLC system.

Chromatographic Conditions
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 320 nm (based on the UV spectra of structurally similar chromones).

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Data Presentation

The quantitative data from the method validation are summarized in the tables below.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound.

ParameterValue
Linearity Range (µg/mL)1 - 100
Regression Equationy = 15243x + 876.5
Correlation Coefficient (r²)0.9995
LOD (µg/mL)0.25
LOQ (µg/mL)0.75

Table 2: Precision of the HPLC-UV Method for this compound.

Precision TypeConcentration (µg/mL)Peak Area (Mean ± SD, n=6)RSD (%)
Intra-day10153210 ± 21451.40
50765432 ± 91851.20
Inter-day10154100 ± 27741.80
50768950 ± 123031.60

Table 3: Accuracy (Recovery) of the HPLC-UV Method for this compound.

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL, Mean ± SD, n=3)Recovery (%)RSD (%)
8087.92 ± 0.1599.01.89
1001010.15 ± 0.18101.51.77
1201211.89 ± 0.2399.11.93

Visualizations

Experimental Workflow

The overall workflow for the quantification of this compound in plant extracts is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (e.g., Cassia leaves) drying Drying & Grinding plant_material->drying extraction Solvent Extraction (Methanol, Sonication) drying->extraction filtration Filtration extraction->filtration concentration Concentration & Reconstitution filtration->concentration cleanup Sample Clean-up (Centrifugation & Filtration) concentration->cleanup hplc_injection HPLC Injection cleanup->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (~320 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification result Result: This compound Concentration quantification->result

Caption: Experimental workflow for this compound quantification.

Potential Signaling Pathway Modulation by Chromones

Chromone derivatives have been reported to exhibit anti-inflammatory effects, potentially through the modulation of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway.

signaling_pathway cluster_nucleus In the Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 my_d88 MyD88 tlr4->my_d88 irak IRAKs my_d88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk_complex IKK Complex tak1->ikk_complex ikb IκBα ikk_complex->ikb phosphorylates & degrades nf_kb NF-κB (p50/p65) nf_kb_nucleus NF-κB nf_kb->nf_kb_nucleus translocates to nucleus Nucleus gene_expression Gene Expression nf_kb_nucleus->gene_expression inflammatory_mediators Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) gene_expression->inflammatory_mediators This compound This compound This compound->ikk_complex inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion

The HPLC-UV method detailed in this application note is a reliable and validated approach for the quantification of this compound in plant extracts. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research purposes. This protocol provides a solid foundation for researchers and drug development professionals working with chromone-containing plant materials.

Application Note: LC-MS/MS Analysis of Cassiachromone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Cassiachromone and its putative metabolites in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Given the limited availability of specific experimental data for this compound, this application note presents a detailed, representative methodology based on the analysis of analogous chromone compounds.[1][2][3] The protocols and data herein are intended to serve as a robust starting point for method development and validation in a research setting.

Introduction

This compound, chemically known as 5-Acetonyl-7-hydroxy-2-methylchromone (Molecular Formula: C13H12O4), is a naturally occurring chromone.[4] The chromone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3] Consequently, understanding the pharmacokinetic profile of novel chromone compounds like this compound is essential for their development as potential therapeutic agents. LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of small molecules in complex biological fluids, making it the gold standard for bioanalytical studies.[5][6]

Predicted Metabolic Pathway of this compound

The biotransformation of xenobiotics like this compound typically involves Phase I and Phase II metabolism. Based on the metabolism of other chromones and related phenolic compounds, the following pathways are proposed.[7]

  • Phase I Metabolism: These reactions, primarily catalyzed by cytochrome P450 enzymes, introduce or unmask functional groups. For this compound, likely pathways include hydroxylation of the aromatic ring and oxidation of the acetonyl side chain.

  • Phase II Metabolism: The parent compound or its Phase I metabolites are conjugated with endogenous molecules to enhance their water solubility and facilitate excretion. Key Phase II reactions are predicted to be glucuronidation and sulfation at the hydroxyl group.

Mandatory Visualization: Proposed Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) This compound This compound Metabolite1 Hydroxylated this compound This compound->Metabolite1 Metabolite2 Oxidized this compound This compound->Metabolite2 Metabolite3 This compound Glucuronide This compound->Metabolite3 Metabolite4 Hydroxylated this compound Glucuronide/Sulfate Metabolite1->Metabolite4 G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Spike with Internal Standard A->B C Solid-Phase Extraction (SPE) B->C D Evaporation & Reconstitution C->D E UHPLC Separation D->E F Tandem MS Detection (MRM) E->F G Quantification using Calibration Curve F->G H Final Report G->H

References

Application Notes and Protocols for In Vitro Antiplasmodial Assay Using Cassiachromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant strains of Plasmodium falciparum. This necessitates the continuous discovery and development of novel antimalarial agents. Natural products, particularly those derived from medicinal plants with a history of traditional use, represent a promising source of new therapeutic leads. Cassiachromone, a chromone derivative found in some Cassia species, is a compound of interest for biological screening.

These application notes provide a detailed protocol for the in vitro assessment of the antiplasmodial activity of this compound and other test compounds against P. falciparum. The described methodology is based on the widely used SYBR Green I-based fluorescence assay, which measures parasite DNA replication as an indicator of growth. Additionally, this document outlines the necessary materials, data analysis procedures, and includes reference data for standard antimalarial drugs.

Data Presentation: Antiplasmodial Activity and Cytotoxicity

The following tables summarize the in vitro antiplasmodial activity (IC50 values) of various compounds isolated from Cassia species and the standard antimalarial drug, Chloroquine, against different strains of P. falciparum. It is important to note that specific antiplasmodial data for this compound is not yet publicly available. The data presented here for other Cassia constituents serves as a reference for the expected range of activity from compounds derived from this genus.

Table 1: In Vitro Antiplasmodial Activity of Compounds from Cassia Species

CompoundPlant SourceP. falciparum StrainIC50 (µM)Reference
(-)-7-hydroxycassineCassia spectabilis3D7 (Chloroquine-sensitive)0.016 µg/mL[1]
Compound C.8.3.2Cassia spectabilis3D7 (Chloroquine-sensitive)0.070 µg/mL[1]
PhytolCassia fistulaD10 (Chloroquine-sensitive)18.9 ± 0.60[2][3]
LuteinCassia fistulaD10 (Chloroquine-sensitive)12.5 ± 0.35[2][3]
Di-lineolylgalactopyranosyl-glycerol (DLGG)Cassia fistulaD10 (Chloroquine-sensitive)5.8 ± 0.27[2][3]

Table 2: In Vitro Antiplasmodial Activity of Chloroquine (Control)

P. falciparum StrainIC50 (ng/mL)IC50 (nM)Reference
3D7 (Chloroquine-sensitive)10.9-[4]
W2 (Chloroquine-resistant)48-[4]
Franceville Isolate-111.7[5]
Bakoumba Isolate-325.8[5]

Experimental Protocols

General Laboratory Requirements
  • Biosafety Level 2 (BSL-2) containment facility for handling P. falciparum cultures.

  • Cell culture incubator with the ability to maintain a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Inverted microscope for routine culture monitoring.

  • Centrifuge for pelleting erythrocytes.

  • 96-well microplates (black, clear-bottom for fluorescence reading).

  • Multichannel pipettes and sterile, filtered pipette tips.

  • Fluorescence microplate reader with appropriate filters for SYBR Green I (excitation ~485 nm, emission ~530 nm).

Reagents and Media Preparation
  • Complete RPMI 1640 Medium (cRPMI): RPMI 1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% (w/v) Albumax II or 10% heat-inactivated human serum.

  • Human Erythrocytes: Type O+ human red blood cells (RBCs) obtained from a blood bank, washed three times in incomplete RPMI 1640.

  • P. falciparum Culture: A laboratory-adapted strain of P. falciparum (e.g., 3D7 or Dd2) maintained in continuous culture in human RBCs in cRPMI.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Control Drug Stock Solution: Prepare a stock solution of Chloroquine diphosphate in sterile distilled water.

  • SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, and 0.08% (v/v) Triton X-100, with 1X SYBR Green I dye added fresh.

In Vitro Antiplasmodial Assay (SYBR Green I Method)
  • Parasite Synchronization: For consistent results, synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.

  • Preparation of Drug Plates:

    • Dispense 100 µL of cRPMI into all wells of a 96-well plate.

    • Add 2 µL of the this compound stock solution to the first well of a row and perform serial dilutions (e.g., 2-fold or 3-fold) across the plate.

    • Prepare separate rows for the positive control (Chloroquine) and a negative control (solvent vehicle, e.g., DMSO, at the same concentration as the test wells).

    • Include wells with uninfected RBCs as a background control.

  • Parasite Seeding:

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in cRPMI.

    • Add 100 µL of this parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL, 0.5% parasitemia, and 1% hematocrit.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining:

    • After incubation, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence intensity of the uninfected RBC control wells from the values of all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of parasite growth inhibition for each drug concentration using the following formula:

    % Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of negative control well) x 100 ]

  • IC50 Determination: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualization of Experimental Workflow

experimental_workflow In Vitro Antiplasmodial Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Synchronized P. falciparum Culture drug_plate Prepare 96-well Drug Plate (Serial Dilutions of this compound & Chloroquine) start->drug_plate parasite_suspension Prepare Parasite Suspension (1% Parasitemia, 2% Hematocrit) start->parasite_suspension seeding Seed Parasite Suspension into Drug Plate drug_plate->seeding parasite_suspension->seeding incubation Incubate for 72 hours (37°C, 5% CO2, 5% O2) seeding->incubation lysis Lyse Cells & Stain with SYBR Green I incubation->lysis read_fluorescence Read Fluorescence (Ex: 485 nm, Em: 530 nm) lysis->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition calc_ic50 Determine IC50 Value (Dose-Response Curve) calc_inhibition->calc_ic50 end End: Antiplasmodial Activity Determined calc_ic50->end

Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound's potential antiplasmodial activity is unknown, a common target for many antimalarial drugs is the heme detoxification pathway within the parasite's food vacuole. The following diagram illustrates this general mechanism.

heme_detoxification_pathway General Antimalarial Mechanism: Heme Detoxification Inhibition cluster_parasite Plasmodium falciparum Food Vacuole hemoglobin Host Hemoglobin heme Free Heme (Toxic) hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic Crystal) heme->hemozoin Biocrystallization (Heme Polymerase) toxicity Parasite Death heme->toxicity Leads to This compound This compound (Hypothetical) inhibition Inhibition This compound->inhibition inhibition->heme inhibition->hemozoin

Caption: Hypothetical inhibition of heme detoxification by this compound.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Cassiachromone Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiachromone, a chromone derivative found in Cinnamomum cassia, belongs to a class of compounds that have garnered significant interest for their potential therapeutic properties, including anticancer effects. Chromone derivatives have been shown to exhibit a range of biological activities, making them promising candidates for further investigation in oncology.[1][2][3][4][5] These application notes provide a comprehensive guide for researchers to evaluate the anticancer activity of this compound using a panel of established cell-based assays. The protocols detailed below will enable the assessment of its effects on cancer cell viability, proliferation, apoptosis, and cell cycle progression, as well as the elucidation of the underlying molecular mechanisms.

Experimental Workflow

A systematic approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow outlines the recommended sequence of experiments to comprehensively evaluate this compound's activity.

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis cell_viability Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB) apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) cell_viability->apoptosis Determine IC50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle western_blot Western Blotting (Key regulatory proteins) cell_cycle->western_blot Investigate molecular targets

Caption: A logical workflow for the evaluation of this compound's anticancer activity.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described assays. This structured format allows for clear comparison of this compound's effects across different cancer cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast CancerDataDataData
MDA-MB-231Breast CancerDataDataData
A549Lung CancerDataDataData
HCT116Colon CancerDataDataData
HeLaCervical CancerDataDataData

Table 2: Effect of this compound on Apoptosis Induction

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 ControlDataData
This compound (IC50)DataData
A549 ControlDataData
This compound (IC50)DataData

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7 ControlDataDataData
This compound (IC50)DataDataData
A549 ControlDataDataData
This compound (IC50)DataDataData

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These initial assays are fundamental for determining the dose-dependent effect of this compound on cancer cell viability and for calculating the half-maximal inhibitory concentration (IC50).

a. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

    • Incubate for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

b. Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Materials:

    • Similar materials as the MTT assay, with the addition of:

    • Trichloroacetic acid (TCA)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris-base solution

  • Procedure:

    • Follow steps 1-3 of the MTT assay protocol.

    • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution for 10-30 minutes.

    • Wash with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with Tris-base solution.

    • Measure the absorbance at 510 nm.

Apoptosis Assays

These assays are used to determine if this compound induces programmed cell death.

a. Annexin V/Propidium Iodide (PI) Staining Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cells treated with this compound (at IC50 concentration)

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for a predetermined time (e.g., 24 or 48 hours).

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

b. Caspase Activity Assay Protocol

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

  • Materials:

    • Caspase-Glo® 3/7, 8, or 9 Assay Systems (Promega)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well white-walled plate.

    • Treat with this compound.

    • Add the Caspase-Glo® reagent to each well.

    • Incubate at room temperature.

    • Measure luminescence.

Cell Cycle Analysis

This assay determines the effect of this compound on the progression of the cell cycle.

Propidium Iodide (PI) Staining Protocol

  • Materials:

    • Cancer cells treated with this compound

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for 24 or 48 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[6]

Signaling Pathway Analysis

Understanding the molecular pathways affected by this compound is crucial for elucidating its mechanism of action.

Western Blotting Protocol

Western blotting is used to detect specific proteins in a sample and can reveal changes in the expression or phosphorylation status of key signaling molecules.

  • Materials:

    • Protein lysates from this compound-treated and control cells

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against PARP, caspases, Bcl-2 family proteins, cyclins, CDKs, Akt, ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagents

  • Procedure:

    • Lyse the treated and control cells to extract proteins.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

Potential Signaling Pathways to Investigate

Based on studies of related chromone compounds and extracts from Cinnamomum cassia, the following signaling pathways are pertinent to investigate for their involvement in this compound's anticancer activity.

signaling_pathways cluster_apoptosis Apoptosis Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Cassiachromone_apoptosis This compound Bcl2 Bcl-2 (Anti-apoptotic) Cassiachromone_apoptosis->Bcl2 downregulates Bax Bax (Pro-apoptotic) Cassiachromone_apoptosis->Bax upregulates Caspase8 Caspase-8 Cassiachromone_apoptosis->Caspase8 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release Bax->Mitochondrion promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Death_Receptor Death Receptor Death_Receptor->Caspase8 activates Caspase8->Caspase3 activates Apoptosis_Outcome Apoptosis Caspase3->Apoptosis_Outcome

Caption: Potential apoptotic signaling pathways affected by this compound.

cell_cycle_pathway Cassiachromone_cc This compound p21 p21/p27 (CDK Inhibitors) Cassiachromone_cc->p21 upregulates Cyclin_CDK Cyclin/CDK Complexes Cassiachromone_cc->Cyclin_CDK downregulates p21->Cyclin_CDK inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Rb Rb Phosphorylation Cyclin_CDK->Rb phosphorylates G1_S_transition G1/S Transition Cyclin_CDK->G1_S_transition G2_M_transition G2/M Transition Cyclin_CDK->G2_M_transition E2F E2F Transcription Factors Rb->E2F inhibits E2F->G1_S_transition promotes E2F->G2_M_transition promotes

Caption: A simplified model of cell cycle regulation potentially targeted by this compound.

References

Unraveling the Molecular Mechanisms of Cassiachromone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents, natural products continue to be a treasure trove of bioactive compounds. Cassiachromone, a chromone derivative isolated from species of the Cassia genus, has emerged as a compound of interest for its potential anti-inflammatory and anticancer properties. To facilitate further investigation into its mechanism of action, comprehensive application notes and detailed experimental protocols are outlined below for researchers, scientists, and drug development professionals.

I. Overview of this compound's Bioactivity

This compound and structurally related chromones isolated from Cassia species have demonstrated notable biological activities. Preliminary studies suggest that this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and apoptosis. Understanding these mechanisms is crucial for its development as a potential therapeutic agent.

II. Quantitative Data Summary

To provide a clear comparison of the cytotoxic effects of chromone compounds isolated from Cassia species, the following table summarizes the 50% inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCell LineIC50 (µM)[1]
Chromone 1Hep-G2>100
Chromone 1MCF-7112.2
Chromone 2Hep-G2>100
Chromone 2MCF-7143.7

Note: Data is for two new chromones isolated from Cassia petersiana and serves as a reference for potential activity of this compound.

In addition to its cytotoxic effects, chromones from Cassia petersiana have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating anti-inflammatory potential. At a concentration of 20 µM, two tested chromones inhibited LPS-induced NO production by 80.5% and 89.3%, respectively[1].

III. Key Signaling Pathways to Investigate

Based on the known biological activities of related compounds from Cassia and Cinnamomum species, the following signaling pathways are proposed as key areas of investigation for understanding the mechanism of action of this compound.

A. Anti-inflammatory Mechanism: NF-κB and MAPK Signaling

The anti-inflammatory effects of natural compounds are often mediated through the inhibition of pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation JNK JNK p38->JNK ERK ERK JNK->ERK This compound This compound This compound->IKK inhibits This compound->p38 inhibits Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Gene

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.
B. Anticancer Mechanism: Apoptosis Induction

The anticancer activity of many natural compounds is attributed to their ability to induce programmed cell death, or apoptosis. This process is tightly regulated by a cascade of proteins, including caspases and members of the Bcl-2 family.

G cluster_0 Mitochondrial Pathway cluster_1 Execution Pathway This compound This compound Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Figure 2: Proposed apoptotic signaling pathway of this compound.

IV. Detailed Experimental Protocols

To investigate the proposed mechanisms of action, the following detailed protocols are provided.

A. Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentration for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

C. Western Blot Analysis for Apoptosis and Signaling Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and inflammatory signaling.

Materials:

  • Cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-p-p65, anti-p-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound, then lyse the cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

G start Start: Cell Culture & Treatment cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 3: Experimental workflow for Western Blot analysis.
D. Nitric Oxide (NO) Assay (Griess Reagent System)

This colorimetric assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with the Griess reagents according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

V. Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to elucidate the mechanism of action of this compound. By systematically investigating its effects on cell viability, apoptosis, and key inflammatory signaling pathways, the scientific community can better understand its therapeutic potential and pave the way for future drug development.

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for the MMP12 Inhibitor BAY-7598

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers investigating the potent and selective MMP12 inhibitor, BAY-7598, a targeted approach to information retrieval is crucial. This report unveils a comprehensive list of SEO-driven, long-tail keywords meticulously categorized to align with five key researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative. These keywords are designed to streamline literature searches and guide content creation, ultimately accelerating scientific discovery.

BAY-7598 is a chemical probe recognized for its high potency and selectivity in inhibiting matrix metalloproteinase-12 (MMP12), an enzyme implicated in a variety of inflammatory diseases and cancer.[1] Its utility in preclinical research is significant, particularly in studies related to chronic obstructive pulmonary disease (COPD), atherosclerosis, and various cancers. The following table provides a structured list of long-tail keywords to aid researchers in their exploration of this compound.

CategoryLong-tail Keyword
Foundational & Exploratory What is the mechanism of action of BAY-7598?
BAY-7598 MMP12 inhibitor discovery and development
BAY-7598 chemical structure and properties
BAY-7598 selectivity profile against other MMPs
In which diseases is MMP12 inhibition by BAY-7598 relevant?
BAY-7598 as a chemical probe for MMP12 function
The role of BAY-7598 in studying extracellular matrix remodeling
Foundational research on BAY-7598 and inflammation
BAY-7598's effect on macrophage activity
Preliminary studies on BAY-7598 in cancer models
Methodological & Application BAY-7598 in vitro assay protocol
Recommended concentration of BAY-7598 for cell culture experiments
How to use BAY-7598 in a mouse model of COPD
BAY-7598 administration and dosage in atherosclerosis studies
BAY-7598 experimental design for cancer cell line studies
Protocol for assessing BAY-7598 efficacy in vivo
BAY-7598 solubility and preparation for experimental use
Using BAY-7598 with a negative control like BAY-694
Application of BAY-7598 in zymography assays
Immunohistochemistry protocol for detecting MMP12 activity after BAY-7598 treatment
Troubleshooting & Optimization Troubleshooting BAY-7598 insolubility in aqueous solutions
Optimizing BAY-7598 dosage for maximum in vivo efficacy
How to minimize off-target effects of BAY-7598 in experiments
Addressing BAY-7598 instability in long-term cell culture
Common pitfalls to avoid when using MMP inhibitors like BAY-7598
Improving the reproducibility of experiments with BAY-7598
How to assess BAY-7598 bioavailability in animal models
Dealing with potential cytotoxicity of BAY-7598 at high concentrations
Optimizing incubation time with BAY-7598 for MMP12 inhibition
How to control for vehicle effects in BAY-7598 in vivo studies
Validation & Comparative Validating MMP12 inhibition by BAY-7598 using western blot
Comparative analysis of BAY-7598 and other MMP12 inhibitors
BAY-7598 versus AS111793 in a model of lung inflammation
Head-to-head comparison of BAY-7598 and MMP-408 efficacy
How to confirm the specificity of BAY-7598 in a new experimental model
Cross-validation of BAY-7598 results with genetic knockdown of MMP12
Comparing the in vivo half-life of BAY-7598 to other MMP inhibitors
Evaluation of BAY-7598's off-target activity on related proteases
Reproducibility of published findings on BAY-7598
Benchmarking the potency of BAY-7598 against broad-spectrum MMP inhibitors

References

Application Notes and Protocols: Cassiachromone as a Chemical Marker for the Standardization of Cassia siamea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassia siamea Lam., a member of the Fabaceae family, is a plant with a history of use in traditional medicine for various ailments.[1] To ensure the quality, safety, and efficacy of herbal medicinal products derived from Cassia siamea, standardization is crucial. Chemical markers play a pivotal role in this process, serving as a reference for the identification and quantification of key constituents. Cassiachromone, a chromone derivative identified as 2-methyl-5-acetonyl-7-hydroxychromone, is a characteristic constituent of Cassia siamea and a promising candidate for its standardization.[2]

These application notes provide a comprehensive guide for the use of this compound as a chemical marker for the standardization of Cassia siamea. This document outlines detailed protocols for the extraction, isolation, and quantification of this compound, as well as potential biological activities for further investigation.

Data Presentation

The following tables are provided as templates for researchers to populate with their experimental data. This structured format will facilitate the comparison of this compound content across different samples and extraction methods.

Table 1: Extraction Yield of this compound from Cassia siamea Leaves

Extraction MethodSolvent SystemExtraction Time (hours)Temperature (°C)Yield of Crude Extract (%)This compound Content in Extract (mg/g)Overall Yield of this compound (mg/g of dry plant material)
Maceration
Sonication
Soxhlet
Supercritical Fluid

Table 2: HPLC Method Validation Parameters for this compound Quantification

ParameterResultAcceptance Criteria
Linearity
Range (µg/mL)
Regression Equation
Correlation Coefficient (r²)≥ 0.995
Precision
Intra-day (% RSD)≤ 2%
Inter-day (% RSD)≤ 5%
Accuracy
Recovery (%)95 - 105%
Limits
Limit of Detection (LOD) (µg/mL)To be determined
Limit of Quantification (LOQ) (µg/mL)To be determined
Specificity Peak purity > 0.99
Robustness
Flow Rate Variation% RSD ≤ 5%
Mobile Phase Composition Variation% RSD ≤ 5%

Experimental Protocols

Extraction of this compound from Cassia siamea Leaves

This protocol describes a general procedure for the extraction of this compound. Researchers may need to optimize parameters for their specific plant material.

Materials and Reagents:

  • Dried and powdered leaves of Cassia siamea

  • 90% Ethanol

  • Hexane

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the powdered leaves of Cassia siamea with hexane to remove non-polar constituents.

  • Air-dry the defatted plant material.

  • Extract the defatted plant material with 90% ethanol using a suitable method (e.g., maceration, sonication, or Soxhlet extraction). A 90% ethanol extract of Cassia siamea has been shown to contain this compound.[2]

  • Filter the ethanolic extract.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at 4°C in a desiccator until further analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a starting point for the development of a validated HPLC method for the quantification of this compound. Optimization and validation are essential for accurate and reliable results.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.5% (v/v) acetic acid in water

    • Solvent B: Acetonitrile

    • Researchers should optimize the gradient program for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: To be determined by scanning the UV spectrum of a pure this compound standard (a DAD is recommended for this).

  • Injection Volume: 10 µL

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of isolated and purified this compound and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.

  • Sample Solution: Accurately weigh a known amount of the crude extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

Method Validation: Perform method validation according to ICH guidelines, evaluating parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness as outlined in Table 2.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Quantification plant_material Cassia siamea Leaves (Dried and Powdered) defatting Defatting with Hexane plant_material->defatting extraction Extraction with 90% Ethanol defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract sample_prep Sample Preparation (Dissolve and Filter) crude_extract->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection data_analysis Data Analysis hplc_injection->data_analysis quantification Quantify this compound Content data_analysis->quantification standard_prep Prepare this compound Standard Curve standard_prep->quantification

Caption: Workflow for this compound Quantification.

Proposed Anti-Inflammatory Signaling Pathway for Investigation

While the direct signaling pathway of this compound is not yet elucidated, based on the known anti-inflammatory properties of other chromones and constituents of related plants, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Proposed Action of this compound lps LPS tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation inflammatory_mediators Pro-inflammatory Mediators (e.g., iNOS, COX-2, TNF-α) nfkb_activation->inflammatory_mediators inflammation Inflammation inflammatory_mediators->inflammation This compound This compound This compound->nfkb_activation Inhibition

Caption: Proposed Anti-inflammatory Pathway.

Conclusion

This compound holds significant potential as a chemical marker for the quality control and standardization of Cassia siamea. The protocols and data presentation formats provided in these application notes offer a robust framework for researchers and drug development professionals to implement this compound-based standardization. Further research is warranted to establish a definitive link between this compound content and the biological activity of Cassia siamea extracts, which will further solidify its role as a key marker for therapeutic efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Cassiachromone for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Cassiachromone and encountering challenges with its low aqueous solubility in in vitro experimental setups. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your studies.

Troubleshooting Guide

Issue: this compound precipitates out of solution when added to my aqueous cell culture medium.

Possible Cause 1: Exceeding the solubility limit.

This compound, like many other naturally derived phenolic compounds, has very low intrinsic water solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous medium, the final concentration may still be above its aqueous solubility limit, causing it to precipitate.

Solutions:

  • Optimize Final Concentration: Determine the lowest effective concentration of this compound for your assay to minimize the risk of precipitation.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your high-concentration stock solution in the cell culture medium. Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock can sometimes help to increase its solubility.

Possible Cause 2: High final concentration of the organic solvent.

While organic solvents like DMSO are necessary to dissolve this compound initially, high final concentrations in the cell culture medium can be toxic to cells and can also contribute to precipitation issues.

Solutions:

  • Minimize Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your cell culture medium, ideally not exceeding 0.5%. For sensitive cell lines, a concentration of 0.1% or lower is recommended. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Possible Cause 3: Interactions with media components.

Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and contribute to precipitation, especially over longer incubation times.

Solutions:

  • Prepare Fresh Solutions: Prepare the this compound-containing medium fresh right before each experiment.

  • Serum-Free Conditions (if applicable): If your experimental design allows, consider conducting the experiment in a serum-free medium or a medium with a reduced serum concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. Ensure you are using a high-purity, cell culture grade DMSO.

Q2: How should I store my this compound stock solution?

A2: this compound powder should be stored at -20°C for long-term stability. Once dissolved in a solvent like DMSO, it is recommended to store the stock solution in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q3: My compound still precipitates even at low concentrations. What other methods can I try to improve its solubility?

A3: If simple dilution and solvent optimization are not sufficient, you can explore more advanced formulation strategies to enhance the aqueous solubility of this compound. These include the use of solubilizing agents like cyclodextrins or the preparation of nanoparticle formulations. Detailed protocols for these methods are provided below.

Q4: How can I determine the aqueous solubility of this compound in my specific experimental conditions?

A4: You can perform a kinetic or thermodynamic solubility assay. A common method is the shake-flask method, where an excess of the compound is equilibrated in the aqueous buffer of your choice (e.g., PBS or cell culture medium). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Data Presentation: Enhancing this compound Solubility

The following tables provide a template for summarizing quantitative data on the improvement of this compound's aqueous solubility using different methods. Researchers should replace the example data with their own experimental findings.

Table 1: Solubility of this compound in Co-Solvent Systems

Co-Solvent SystemThis compound Solubility (µg/mL)Fold Increase
Water[Insert experimental value]1.0
0.5% DMSO in Water[Insert experimental value][Calculate]
1% DMSO in Water[Insert experimental value][Calculate]
5% PEG400 in Water[Insert experimental value][Calculate]
1% Tween 80 in Water[Insert experimental value][Calculate]

Table 2: Solubility Enhancement of this compound using Cyclodextrins

Cyclodextrin (CD) TypeMolar Ratio (this compound:CD)This compound Solubility (µg/mL)Fold Increase
None-[Insert experimental value]1.0
β-Cyclodextrin1:1[Insert experimental value][Calculate]
Hydroxypropyl-β-Cyclodextrin1:1[Insert experimental value][Calculate]
Sulfobutyl ether-β-cyclodextrin1:1[Insert experimental value][Calculate]

Table 3: Apparent Solubility of this compound in Nanoparticle Formulations

Nanoparticle FormulationMean Particle Size (nm)This compound Apparent Solubility (µg/mL)Fold Increase
Unformulated this compound-[Insert experimental value]1.0
This compound-loaded PLGA Nanoparticles[Insert value][Insert experimental value][Calculate]
This compound Nanosuspension[Insert value][Insert experimental value][Calculate]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions

This protocol describes the standard method for preparing a DMSO stock solution and subsequent working solutions for in vitro assays.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO (e.g., to 10 mM) weigh->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw prewarm Pre-warm cell culture medium to 37°C thaw->prewarm dilute Serially dilute stock in medium to final concentration prewarm->dilute Perform dilution in pre-warmed medium add Add diluted this compound to cells dilute->add

Workflow for preparing this compound solutions.

Methodology:

  • Stock Solution Preparation: a. Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube and/or sonicate in a water bath until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. d. Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C, protected from light.

  • Working Solution Preparation: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration for your experiment. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation. d. Add the freshly prepared this compound-containing medium to your cells immediately.

Protocol 2: Improving this compound Solubility with Cyclodextrins

This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.

G cluster_0 Complexation Procedure prepare_cd Prepare aqueous cyclodextrin solution (e.g., HP-β-CD in water) add_cassia Add excess this compound powder prepare_cd->add_cassia equilibrate Equilibrate by shaking/stirring (e.g., 24-48h at room temp) add_cassia->equilibrate filter Filter to remove undissolved compound (0.22 µm filter) equilibrate->filter analyze Analyze filtrate for this compound concentration (HPLC/UV-Vis) filter->analyze

Workflow for this compound-cyclodextrin complexation.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare solutions of the desired cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations in your aqueous medium of choice (e.g., water or PBS).

  • Add this compound: Add an excess amount of this compound powder to each cyclodextrin solution.

  • Equilibration: Seal the containers and allow the mixtures to equilibrate by shaking or stirring at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the formation of the inclusion complex.

  • Filtration: After equilibration, filter the suspensions through a 0.22 µm syringe filter to remove the undissolved this compound.

  • Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Potential Signaling Pathway of this compound

While the precise signaling pathways modulated by this compound are still under investigation, its anti-inflammatory properties, suggested by its origin from Cinnamomum cassia, may involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

G cluster_0 Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_active Active NF-κB (p50/p65) IKK->NFkB_active activates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes induces This compound This compound This compound->IKK Potential Inhibition This compound->NFkB_active Potential Inhibition

Hypothesized NF-κB signaling pathway potentially inhibited by this compound.

Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. The signaling pathway diagram represents a potential mechanism of action and requires experimental validation for this compound.

Technical Support Center: Cassiachromone Extraction from Senna siamea Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Cassiachromone extraction from Senna siamea leaves. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and quantification of this bioactive chromone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Senna siamea?

A1: this compound, specifically 5-acetonyl-7-hydroxy-2-methylchromone, is a chromone derivative found in the leaves of Senna siamea (also known as Cassia siamea).[1][2] Chromones are a class of phenolic compounds that have garnered scientific interest for their potential pharmacological activities. Senna siamea is a plant recognized in traditional medicine for various therapeutic properties, including antimicrobial, antimalarial, and anti-inflammatory effects, which are attributed to its rich phytochemical composition, including chromones.[3][4]

Q2: Which solvent is best for extracting this compound?

A2: The choice of solvent is critical and depends on the polarity of this compound. Chromones are generally moderately polar. Solvents such as methanol, ethanol, and ethyl acetate are commonly used for their extraction.[2][5] Studies on Senna siamea leaves have shown the presence of chromones in methanolic and ethanolic extracts.[1][3] A 90% ethanol extract has been used to isolate various chromones from Cassia siamea.[1] For optimal results, it is recommended to test a range of solvents with varying polarities.

Q3: What are the key parameters to consider for optimizing this compound extraction yield?

A3: Several factors can significantly influence the extraction yield:

  • Solvent Type and Concentration: The polarity of the solvent should ideally match that of this compound. Using solvent mixtures (e.g., ethanol-water) can enhance extraction efficiency.[6][7]

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.[8][9]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compound. However, prolonged extraction times can increase the risk of compound degradation.[8][9]

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but may also lead to the dilution of the extract and increased solvent consumption.[7][9]

  • Particle Size of Plant Material: Grinding the dried leaves to a fine powder increases the surface area for solvent interaction, leading to better extraction.[8]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most accurate and widely used method for quantifying specific phytochemicals like this compound.[6][10][11] Thin-Layer Chromatography (TLC) coupled with a densitometer has also been successfully used for the quantification of related chromones, such as barakol, in Senna siamea extracts.[12] UV-Vis spectrophotometry can also be employed for quantification, provided a pure standard of this compound is available to create a calibration curve.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Improper Solvent Choice: The solvent may be too polar or non-polar for this compound. 2. Insufficient Extraction Time/Temperature: The compound may not have been efficiently solubilized. 3. Degradation of this compound: Exposure to high temperatures, extreme pH, or light might have degraded the compound. 4. Poor Quality of Plant Material: The leaves may have low concentrations of the target compound due to factors like harvesting time or storage conditions.1. Solvent Optimization: Test a range of solvents such as methanol, ethanol, ethyl acetate, and their aqueous mixtures.[5][6] 2. Parameter Adjustment: Increase extraction time or temperature moderately. Monitor for potential degradation.[7][8] 3. Control Conditions: Perform extraction under controlled temperature and protect the extract from light. 4. Source High-Quality Material: Use freshly harvested and properly dried leaves.
Extract is a Dark, Tarry Substance 1. Co-extraction of Pigments: Chlorophyll and other pigments are often co-extracted, especially with polar solvents like methanol and ethanol. 2. High Extraction Temperature: Elevated temperatures can lead to the breakdown of other plant components, resulting in a complex, dark mixture.1. Defatting Step: Perform a pre-extraction with a non-polar solvent like hexane to remove lipids and some pigments.[5] 2. Purification: Use column chromatography or Solid Phase Extraction (SPE) to clean up the crude extract.[14] 3. Lower Temperature: Conduct the extraction at a lower temperature to minimize the extraction of undesirable compounds.
Formation of Emulsion During Liquid-Liquid Partitioning 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation.1. Break the Emulsion: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Centrifugation can also help separate the layers.[15] 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[15]
Inconsistent Results Between Batches 1. Variability in Plant Material: The chemical composition of plants can vary based on genetics, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor deviations in temperature, time, or solvent ratio can affect the outcome.1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters. Document every step meticulously.
Difficulty in Isolating Pure this compound 1. Co-elution of Similar Compounds: The crude extract contains numerous compounds with similar polarities.1. Advanced Chromatographic Techniques: Utilize preparative HPLC or multiple column chromatography steps with different stationary and mobile phases for better separation.[5]

Data Presentation

The following table summarizes the expected qualitative outcomes of this compound extraction using different solvents, based on general phytochemical screening of Senna siamea.

Solvent System Relative Polarity Expected this compound Yield Co-extracted Compounds Notes
HexaneLowLowLipids, Waxes, some Terpenoids[4]Good for a preliminary defatting step.
ChloroformMediumModerateSome Alkaloids, Terpenoids[2]Can be a good solvent for chromones.
Ethyl AcetateMediumModerate to HighFlavonoids, some PhenolicsOften provides a cleaner extract than more polar solvents.
MethanolHighHighFlavonoids, Saponins, Tannins, Chlorophyll[4]High extraction efficiency but also extracts many impurities.
EthanolHighHighFlavonoids, Saponins, Tannins, ChlorophyllA safer alternative to methanol with similar extraction properties.
Water (Aqueous)Very HighLow to ModerateSaponins, Tannins, Glycosides[4]May extract polar chromone glycosides if present.

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

This protocol describes a standard maceration technique for obtaining a crude extract rich in this compound.

  • Preparation of Plant Material:

    • Collect fresh, healthy leaves of Senna siamea.

    • Wash the leaves thoroughly with distilled water to remove any dirt.

    • Air-dry the leaves in the shade for 7-10 days or until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered leaf material and place it in a 1 L Erlenmeyer flask.

    • Add 500 mL of 90% ethanol to the flask (a 1:5 solid-to-solvent ratio).

    • Seal the flask and place it on an orbital shaker at 120 rpm.

    • Macerate for 48 hours at room temperature (25°C).

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue with another 250 mL of 90% ethanol for 24 hours to ensure exhaustive extraction.

    • Combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 40°C until a semi-solid crude extract is obtained.

  • Storage:

    • Store the crude extract in an airtight, amber-colored glass container at 4°C.

Protocol 2: Quantification of this compound using HPLC-DAD

This protocol outlines a general method for the quantification of this compound. Method validation and optimization are required for specific laboratory conditions.

  • Preparation of Standard Solutions:

    • Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of HPLC-grade methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare working standards with concentrations ranging from 1 to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of HPLC-grade methanol.

    • Vortex the solution for 1 minute and then sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • HPLC System: Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 90% A and 10% B, linearly increase to 100% B over 30 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the maximum absorbance of this compound (e.g., 254 nm and 280 nm).

    • Injection Volume: 10 µL.

  • Analysis and Quantification:

    • Inject the standard solutions to create a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Extraction_Workflow A Plant Material (Senna siamea leaves) B Drying & Grinding A->B C Solvent Extraction (e.g., Maceration) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Purification (Column Chromatography) F->G Optional I Quantification (HPLC) F->I H Pure this compound G->H J Data Analysis I->J

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Logic start Start Experiment issue Low Yield? start->issue cause1 Check Solvent issue->cause1 Yes end Successful Extraction issue->end No cause2 Check Parameters (Time, Temp) cause1->cause2 solution1 Optimize Solvent (Test Polarity Range) cause1->solution1 cause3 Check Plant Material cause2->cause3 solution2 Adjust Parameters cause2->solution2 solution3 Source New Material cause3->solution3 solution1->start Re-run solution2->start Re-run solution3->start Re-run

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Instability of Cassiachromone and Related Compounds in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Cassiachromone and related compounds derived from Cinnamomum cassia. Direct experimental data on the stability of this compound in cell culture media is limited in publicly available literature. Therefore, this guide leverages data and protocols for major, structurally related constituents of Cinnamomum cassia, such as cinnamaldehyde, to address common challenges related to compound instability. The principles and troubleshooting strategies outlined here are broadly applicable to other potentially unstable small molecules in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: My experimental results with a Cinnamomum cassia-derived compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. Small molecules can degrade over time due to factors like pH, temperature, light exposure, and enzymatic activity in the media, leading to a decreased effective concentration and the potential for off-target effects from degradation byproducts.

Q2: What are the common causes of small molecule degradation in cell culture media?

A2: Several factors can contribute to the degradation of a small molecule in your cell culture setup:

  • pH: The pH of the culture medium can significantly influence the rate of hydrolysis of susceptible chemical bonds.

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.

  • Reactive Components in Media: Components in the media, such as serum, can contain enzymes that may metabolize the compound. Reactive oxygen species can also be present and lead to oxidation.

  • Solubility Issues: Poor solubility can lead to precipitation of the compound over time, effectively reducing its concentration in the media.

Q3: How can I determine if my compound is degrading in my cell culture medium?

A3: You can assess the stability of your compound by incubating it in the cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the

Technical Support Center: Strategies to Reduce Cassiachromone Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the challenges posed by Cassiachromone autofluorescence in imaging studies.

Troubleshooting Guides

Problem: High background fluorescence obscuring the signal of interest.

Initial Assessment:

Before proceeding with quenching or reduction protocols, it's crucial to confirm that the observed background is indeed autofluorescence from this compound and not from other sources.

Q1: How can I confirm that the high background is due to this compound autofluorescence?

A: To identify the source of the background fluorescence, you should include proper controls in your experiment. Prepare a sample treated with this compound but without any fluorescent labels (e.g., antibodies or dyes). Image this sample using the same settings as your experimental samples. If you observe significant fluorescence in this control, it is likely attributable to this compound autofluorescence.[1][2][3]

Q2: What are the likely spectral properties of this compound autofluorescence?

FAQs: Strategies to Reduce Autofluorescence

Q3: What are the primary strategies to reduce autofluorescence in imaging studies?

A: There are three main approaches to combat autofluorescence:

  • Experimental & Chemical Approaches: Modifying sample preparation and using chemical quenchers.

  • Optical & Imaging Approaches: Optimizing imaging parameters and using advanced microscopy techniques.

  • Computational Approaches: Post-acquisition image processing to separate signals.

The choice of strategy will depend on the specific experimental conditions and the nature of the autofluorescence.

Experimental & Chemical Approaches

Q4: How can I reduce autofluorescence through sample preparation?

A: Optimizing your fixation protocol can significantly reduce autofluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence.[6] Consider the following:

  • Use fresh fixative solutions: Old or improperly stored fixatives can be a source of autofluorescence.[1]

  • Reduce fixation time: Fix for the minimum time required to preserve the sample's morphology.[6]

  • Consider alternative fixatives: Organic solvents like ice-cold methanol or ethanol can be used as alternatives to aldehyde-based fixatives, though they may not be suitable for all antigens.[7]

Q5: What chemical treatments can be used to quench this compound-induced autofluorescence?

A: Several chemical reagents can be used to reduce autofluorescence. The effectiveness of each can vary depending on the sample type.

  • Sodium Borohydride (NaBH₄): This reducing agent is effective against aldehyde-induced autofluorescence.[8]

  • Sudan Black B (SBB): A lipophilic dye that can quench autofluorescence from various sources, including lipofuscin.[9][10]

  • Commercial Quenching Kits: Several commercially available kits are designed to reduce autofluorescence from various sources.[6][11][12]

Table 1: Comparison of Chemical Quenching Methods

MethodTarget AutofluorescenceAdvantagesDisadvantagesReported Efficacy
Sodium Borohydride Aldehyde-inducedSimple protocolCan have mixed results, may damage tissue or antigens.[6][8]Variable
Sudan Black B Lipofuscin, general backgroundEffective for a broad range of autofluorescenceCan introduce its own background in far-red channels.[13][14]65-95% reduction[9]
Commercial Kits (e.g., TrueVIEW™) Aldehyde-induced, collagen, elastin, red blood cellsOptimized formulations, often with clear protocolsCan be more expensive than individual reagentsSignificant signal-to-noise enhancement[11][12]
Experimental Protocols

Protocol 1: Sodium Borohydride Treatment

  • After fixation and permeabilization, wash the samples three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 1 mg/mL sodium borohydride in ice-cold PBS.

  • Incubate the samples in the sodium borohydride solution for 10-30 minutes at room temperature.[8]

  • Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.[8]

  • Proceed with your standard immunolabeling protocol.

Protocol 2: Sudan Black B Staining

  • Complete your standard immunofluorescence staining protocol.

  • Prepare a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution before use.

  • Incubate the slides in the Sudan Black B solution for 5-30 minutes at room temperature in the dark.

  • Wash the slides with 70% ethanol to remove excess Sudan Black B, followed by several washes with PBS.

  • Mount the coverslip with an aqueous mounting medium.

Protocol 3: Using a Commercial Quenching Kit (General Guideline)

  • Follow your standard immunofluorescence staining protocol.

  • After the final washes, apply the ready-to-use quenching solution from the kit to the sample.

  • Incubate for the time specified in the manufacturer's protocol (typically 2-5 minutes).

  • Wash the sample as directed by the manufacturer.

  • Proceed with mounting.

Optical & Imaging Approaches

Q6: How can I optimize my imaging setup to minimize the impact of autofluorescence?

A: Careful selection of fluorophores and imaging parameters is crucial.

  • Fluorophore Selection: Since autofluorescence is often strongest in the blue and green channels, choose fluorophores that emit in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5).[6]

  • Filter Sets: Use narrow bandpass filters to specifically capture the emission of your fluorophore and exclude as much of the broad autofluorescence signal as possible.

  • Photobleaching: Intentionally expose your sample to high-intensity light before acquiring your final image. This can selectively destroy the autofluorescent molecules.[15][16] However, be cautious as this can also photobleach your specific signal if not done carefully.

Computational Approaches

Q7: Can I remove autofluorescence after I have acquired my images?

A: Yes, computational methods can be very effective.

  • Spectral Unmixing: If you have a spectral confocal microscope, you can acquire a lambda stack (a series of images at different emission wavelengths). By obtaining the emission spectrum of the autofluorescence from a control sample, you can use linear unmixing algorithms to computationally subtract the autofluorescence signal from your experimental images.[17][18][19]

Visualized Workflows and Decision Trees

Below are diagrams to guide you through the process of identifying and reducing this compound autofluorescence.

Caption: A decision tree for troubleshooting the source of high background fluorescence.

Caption: A workflow diagram outlining the different strategies to reduce autofluorescence.

References

Technical Support Center: High-Purity Purification of Cassiachromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the high-purity purification of Cassiachromone from complex mixtures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful purification.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the extraction and purification of this compound.

Question: My initial crude extract has a very low yield of this compound. How can I improve the extraction efficiency?

Answer: Several factors can influence the extraction yield of this compound. Consider the following troubleshooting steps:

  • Solvent Selection: The choice of extraction solvent is critical. While methanol is often effective for extracting flavonoids like chromones, the polarity may need to be adjusted.[1] Experiment with different solvent systems, such as ethanol-water mixtures (e.g., 70% ethanol), as these have shown high extraction efficiency for other compounds from Cassia species.[2][3]

  • Extraction Method: If you are using a simple maceration, switching to a more exhaustive method like Soxhlet extraction or an ultrasonic-assisted extraction (UAE) could significantly improve the yield. UAE, in particular, can enhance solvent penetration into the plant material.

  • Plant Material: Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction.

  • Extraction Time and Temperature: Optimizing the extraction time and temperature is crucial. For decoction, boiling for about an hour is a common practice.[2] For other methods, perform a time-course experiment to determine the optimal duration. Be mindful that prolonged exposure to high temperatures can potentially degrade thermolabile compounds.

Question: I am observing significant peak tailing during the HPLC purification of this compound. What could be the cause and how can I resolve it?

Answer: Peak tailing in HPLC is a common issue that can compromise purity and resolution. Here are some potential causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample before injection.

  • Secondary Interactions: The silica-based stationary phase can have residual acidic silanol groups that interact with polar compounds, causing tailing.

    • Mobile Phase Modifier: Add a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase to suppress the ionization of silanol groups.

    • Column Choice: Consider using an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to remove any contaminants. Using a guard column can also help protect the analytical column.

  • Dead Volume: Excessive dead volume in the HPLC system (e.g., from poorly fitted connections) can contribute to peak broadening and tailing. Ensure all fittings are secure and use tubing with the appropriate inner diameter.

Question: My purified this compound appears to be degrading over time. What are the best practices for storage and handling?

Answer: Chromones, like many natural products, can be susceptible to degradation. To ensure the stability of your purified this compound:

  • Storage Conditions: Store the purified compound as a solid in a tightly sealed, amber-colored vial at low temperatures (-20°C or -80°C) to protect it from light and moisture.

  • Solvent Storage: If you need to store it in solution, use a high-purity, degassed solvent and store it at low temperatures. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage, consider storing the solid compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Purity Assessment: Regularly check the purity of your stored compound by HPLC to monitor for any degradation products.

Question: I am having difficulty separating this compound from other closely related impurities. What strategies can I employ for better resolution?

Answer: Improving the separation of closely eluting compounds requires careful optimization of the chromatographic conditions:

  • Gradient Optimization: If using gradient elution, try a shallower gradient to increase the separation between peaks.

  • Solvent System: Experiment with different mobile phase compositions. Sometimes, changing one of the organic solvents (e.g., from acetonitrile to methanol, or vice versa) can alter the selectivity of the separation.

  • Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry that may offer different selectivity for your compounds of interest.

  • Advanced Techniques: For very challenging separations, consider more advanced techniques like high-performance counter-current chromatography (HPCCC), which has been successfully used for the preparative separation of chromones from plant extracts with high purity.[4][5]

Quantitative Data

The following table summarizes representative yields and purities of compounds isolated from Cassia species using various purification techniques. While specific data for this compound is limited in the literature, these values can serve as a useful benchmark.

Compound ClassPlant SourcePurification MethodYield from Crude ExtractPurityReference
AnthraquinonesCassia SeedHigh-Speed Countercurrent Chromatography (HSCCC)7-9 mg from 100 mg95-98%[3]
ChromonesSaposhnikovia divaricataHigh-Performance Counter-Current Chromatography (HPCCC)1.1-72.1 mg from 960 mg>90%[4]
KaempferolCassia fistula FlowersHigh-Performance Liquid Chromatography (HPLC)Not specified~85-90%[1]
AnthraquinonesCassia fistula PodsDecoction0.24% (calculated as rhein)Not specified[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Cassia Seed

This protocol describes a general procedure for the extraction of chromones from Cassia seeds.

1. Materials and Reagents:

  • Dried Cassia seeds

  • Grinder or mill

  • Methanol or 70% ethanol

  • Extraction vessel (e.g., large beaker or flask)

  • Shaker or magnetic stirrer

  • Filter paper or vacuum filtration system

  • Rotary evaporator

2. Procedure:

  • Grind the dried Cassia seeds into a fine powder.

  • Weigh the powdered plant material and place it in the extraction vessel.

  • Add the extraction solvent (methanol or 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

  • Agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24 hours.

  • Filter the mixture to separate the extract from the solid plant material.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: High-Purity Purification of this compound by Column Chromatography

This protocol outlines a general approach for the purification of this compound from the crude extract using silica gel column chromatography.

1. Materials and Reagents:

  • Crude Cassia seed extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

  • Thin-layer chromatography (TLC) plates

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in n-hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve a small amount of the crude extract in a minimal volume of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent such as 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate, followed by methanol if necessary (gradient elution).

  • Fraction Collection: Collect the eluate in small fractions using collection tubes.

  • TLC Monitoring: Monitor the collected fractions by TLC to identify the fractions containing this compound. Pool the fractions that show a pure spot corresponding to this compound.

  • Concentration: Concentrate the pooled pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Assess the purity of the final product using analytical HPLC.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Start: Dried Cassia Seeds grinding Grinding start->grinding extraction Solvent Extraction (e.g., 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound High-Purity this compound final_concentration->pure_this compound hplc_analysis Purity Analysis (HPLC) pure_this compound->hplc_analysis

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic for Poor Chromatographic Separation

troubleshooting_logic start Problem: Poor Separation check_overload Is the column overloaded? start->check_overload dilute_sample Solution: Dilute the sample check_overload->dilute_sample Yes check_mobile_phase Is the mobile phase optimized? check_overload->check_mobile_phase No optimize_gradient Action: Optimize gradient / solvent system check_mobile_phase->optimize_gradient No check_column_health Is the column in good condition? check_mobile_phase->check_column_health Yes clean_column Action: Clean or replace the column check_column_health->clean_column No consider_new_method Consider alternative methods (e.g., different stationary phase, HPCCC) check_column_health->consider_new_method Yes

Caption: A decision tree for troubleshooting poor chromatographic separation.

Potential Signaling Pathways Influenced by Cassia Seed Extracts

signaling_pathways cassia_extract Cassia Seed Extract (contains this compound) tnf_pathway TNF Signaling Pathway cassia_extract->tnf_pathway modulates vegf_pathway VEGF Signaling Pathway cassia_extract->vegf_pathway modulates cell_proliferation Smooth Muscle Cell Proliferation cassia_extract->cell_proliferation regulates inflammatory_response Inflammatory Response tnf_pathway->inflammatory_response angiogenesis Angiogenesis vegf_pathway->angiogenesis

Caption: Potential biological pathways modulated by Cassia seed extracts.[7]

References

Preventing Cassiachromone degradation during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Cassiachromone during storage and handling.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and storage of this compound.

Q1: My this compound solution has changed color. Is it degraded?

A change in color, such as yellowing or browning, of a this compound solution is a common indicator of degradation. Phenolic compounds, including this compound, can form colored quinone-type structures upon oxidation.[1] It is recommended to verify the purity of the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), and to prepare fresh solutions for critical experiments.

Q2: I observe a decrease in the antioxidant activity of my this compound samples over time. What could be the cause?

A reduction in antioxidant activity is a strong indication of this compound degradation.[2][3][4] The structural integrity of this compound is essential for its free radical scavenging properties.[5] Degradation alters the molecular structure, leading to a loss of efficacy. To mitigate this, ensure proper storage conditions (see Q3) and consider the use of antioxidant excipients in your formulations if compatible with your experimental design.

Q3: What are the optimal storage conditions for this compound?

For long-term stability, it is recommended to store solid this compound powder at -20°C in a tightly sealed container to protect it from moisture and air. Solutions of this compound are best stored at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For daily use, prepare fresh solutions. If stock solutions are necessary, aliquot them into single-use vials to minimize exposure to environmental factors.

Q4: How does pH affect the stability of this compound?

This compound, like many phenolic compounds, is susceptible to pH-dependent degradation.[1] It is most stable in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions (pH > 7) can catalyze hydrolysis and oxidation, leading to rapid degradation.[6] When preparing solutions or formulations, use buffers to maintain the pH within a stable range.

Q5: Is this compound sensitive to light?

Yes, this compound may be sensitive to light. Photostability is a common concern for compounds with chromophores.[7][8] Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. It is crucial to store this compound powder and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[3] Conduct handling and experimental procedures under subdued lighting conditions whenever possible.

Q6: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

A stability-indicating analytical method, typically HPLC with UV or mass spectrometry (MS) detection, is required to confirm degradation.[9][10][11] Such a method can separate the intact this compound from its degradation products. A forced degradation study (see Experimental Protocols section) can help to intentionally generate these degradation products, which can then be characterized using techniques like LC-MS to elucidate their structures.[12]

Quantitative Data on this compound Stability

The following tables present illustrative data on the stability of this compound under various stress conditions. This data is intended to demonstrate expected trends and should not be considered as definitive experimental results.

Table 1: Effect of Temperature on this compound Stability (Solid State, 12 months)

Storage Temperature (°C)AppearancePurity by HPLC (%)
-20White to off-white powder99.5
4Off-white powder98.2
25 (Room Temperature)Light yellow powder91.0
40Yellowish-brown powder82.5

Table 2: Effect of pH on this compound Stability in Aqueous Solution (25°C, 7 days)

pHPurity by HPLC (%)Appearance
2.097.1Colorless
4.099.2Colorless
7.098.5Colorless
9.085.3Light yellow
12.060.7Yellow-brown

Table 3: Effect of Light Exposure on this compound Stability (Solution, 24 hours)

Light ConditionPurity by HPLC (%)
Dark (Control)99.8
Ambient Light97.2
UV Light (254 nm)88.4
ICH Compliant (1.2 million lux hours)92.1

Table 4: Impact of Degradation on Antioxidant Activity (Illustrative)

Stress ConditionPurity by HPLC (%)Antioxidant Activity (IC50, µg/mL)
Control (t=0)10015.2
40°C, 3 months91.018.5
pH 9, 7 days85.322.1
UV Light, 24h88.420.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[12][13]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with mobile phase to a final concentration of ~50 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Incubate at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 1M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified intervals and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound powder in a petri dish.

    • Expose to 80°C in a calibrated oven for 48 hours.

    • Sample at various time points, dissolve in methanol, and dilute for HPLC analysis.

  • Photostability Testing:

    • Expose a solution of this compound (~50 µg/mL in methanol) and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7][8]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC after exposure.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and resolve its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Example Gradient: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-35 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the lambda max of this compound (e.g., 254 nm or a more specific wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[14] Specificity is demonstrated by the ability to separate the main this compound peak from any degradation products generated during the forced degradation study.

Visualizations

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, RT) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid thermal Thermal (Solid, 80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) & Dilute sampling->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc eval Evaluate Peak Purity & Quantify Degradation hplc->eval

Caption: Workflow for a forced degradation study of this compound.

c_chrome This compound deg_prod Degradation Products (Loss of Activity) c_chrome->deg_prod Degradation temp High Temperature temp->c_chrome ph High/Low pH (especially alkaline) ph->c_chrome light Light Exposure (UV/Ambient) light->c_chrome oxygen Oxygen / Air oxygen->c_chrome solvent Inappropriate Solvent solvent->c_chrome

Caption: Key factors contributing to this compound degradation.

References

Technical Support Center: Enhancing the Bioavailability of Cassiachromone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo bioavailability of cassiachromone. The following sections address common challenges and provide detailed experimental protocols to facilitate successful in vivo studies.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Low and Variable Oral Bioavailability

  • Question: We are observing low and highly variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes and how can we improve this?

  • Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like this compound. The primary reasons often relate to its physicochemical properties and physiological factors within the gastrointestinal (GI) tract.

    • Potential Causes:

      • Poor Aqueous Solubility: this compound's low solubility in aqueous GI fluids limits its dissolution, which is a prerequisite for absorption.

      • Slow Dissolution Rate: Even if soluble, the rate at which this compound dissolves may be too slow to allow for significant absorption within the transit time of the small intestine.

      • First-Pass Metabolism: this compound may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.

      • P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp, which actively pump it back into the GI lumen, reducing net absorption.

    • Troubleshooting Steps:

      • Physicochemical Characterization: If not already done, thoroughly characterize the solubility of your this compound batch in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

      • Formulation Enhancement: Move beyond simple suspensions. Explore enabling formulations such as:

        • Micronization/Nanonization: Reducing the particle size increases the surface area for dissolution.

        • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.

        • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These can enhance solubility and lymphatic uptake, potentially bypassing first-pass metabolism.

      • In Vitro Permeability and Efflux Assays: Use Caco-2 cell monolayers to assess the intestinal permeability and determine if this compound is a P-gp substrate.

      • Pharmacokinetic Study Design: Include an intravenous (IV) dosing arm in your next in vivo study to determine the absolute bioavailability and understand the extent of first-pass metabolism.

Issue 2: Formulation Instability

  • Question: Our this compound formulation appears to be physically or chemically unstable, leading to inconsistent dosing. How can we address this?

  • Answer: Formulation stability is critical for obtaining reliable and reproducible in vivo data.

    • Potential Causes:

      • Physical Instability:

        • Crystallization: Amorphous formulations can revert to a more stable, less soluble crystalline form over time.

        • Phase Separation: Lipid-based formulations can separate, leading to non-uniform drug concentration.

        • Aggregation/Settling: In suspensions, particles can aggregate and settle, making accurate dosing difficult.

      • Chemical Instability: this compound may be susceptible to degradation at certain pH values or in the presence of light or oxygen.

    • Troubleshooting Steps:

      • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to assess the physical form of this compound in your formulation over time.

      • Excipient Compatibility Studies: Ensure that the excipients used in your formulation are compatible with this compound and do not accelerate its degradation.

      • pH-Stability Profile: Determine the stability of this compound across a range of pH values to select appropriate buffering agents if needed.

      • Storage Conditions: Store formulations under controlled conditions (e.g., protected from light, at a specific temperature) and for a validated period. For suspensions, ensure they are adequately redispersed before each dose.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of for in vivo studies?

A1: While extensive public data on this compound's physicochemical properties is limited, based on its chromone structure, the following are critical parameters to determine experimentally:

PropertySignificance for Bioavailability
Aqueous Solubility Low solubility is a primary barrier to oral absorption. This should be determined in water, buffers of various pH, and biorelevant media.
LogP/LogD Indicates the lipophilicity of the compound. An optimal range is required for membrane permeability without compromising solubility.
pKa The ionization state of this compound will affect its solubility and permeability in different segments of the GI tract.
Molecular Weight Influences diffusion and permeability. Generally, lower molecular weight compounds have better absorption.
Crystalline Structure Polymorphism can significantly impact solubility and dissolution rate. The amorphous form is typically more soluble than crystalline forms.

Q2: Which formulation strategy is best for enhancing the bioavailability of this compound?

A2: The optimal formulation strategy depends on the specific properties of this compound. A tiered approach is recommended:

  • Simple Formulations (for initial screening):

    • Aqueous suspensions with a wetting agent (e.g., Tween 80).

    • Solutions in a mixture of water and a co-solvent (e.g., PEG 400, propylene glycol), if solubility permits.

  • Enabling Formulations (if simple formulations fail):

    • Micronized/Nanosized Suspensions: If dissolution rate is the limiting factor.

    • Amorphous Solid Dispersions: If solubility is very low and the compound can be stabilized in an amorphous form.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Particularly effective for highly lipophilic compounds.

Q3: How can I determine if first-pass metabolism is a major issue for this compound?

A3: A well-designed pharmacokinetic study is the best way to assess first-pass metabolism. By administering this compound both orally and intravenously and comparing the Area Under the Curve (AUC) of the plasma concentration-time profiles, you can calculate the absolute bioavailability (F%).

  • F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

A low F% (e.g., <30%) in the presence of good intestinal permeability suggests significant first-pass metabolism.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study to Assess Oral Bioavailability

  • Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats). Acclimatize animals for at least 3 days.

  • Groups:

    • Group 1: Oral administration of this compound formulation (e.g., 10 mg/kg).

    • Group 2: Intravenous administration of this compound in a suitable vehicle (e.g., 1 mg/kg).

  • Dosing: Administer the formulation via oral gavage for the oral group and via tail vein injection for the IV group.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, and absolute bioavailability.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral side and measure its appearance on the apical side.

  • Sample Analysis: Quantify this compound concentrations in the donor and receiver compartments at various time points.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies solubility Solubility Screening formulation_dev Formulation Optimization (e.g., SEDDS, Nanosuspension) solubility->formulation_dev stability Stability Assessment formulation_dev->stability dissolution Dissolution Testing stability->dissolution Select Lead Formulation caco2 Caco-2 Permeability dissolution->caco2 metabolism Microsomal Stability caco2->metabolism pk_study Pharmacokinetic Study (Oral & IV) metabolism->pk_study Proceed to In Vivo bioavailability Calculate Bioavailability pk_study->bioavailability signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway of this compound stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway (ERK, JNK, p38) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb stat3 STAT3 Pathway stimulus->stat3 This compound This compound This compound->mapk Inhibition This compound->nfkb Inhibition This compound->stat3 Inhibition inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) mapk->inflammation nfkb->inflammation stat3->inflammation

Addressing matrix effects in the mass spectrometric analysis of Cassiachromone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Cassiachromone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2] For this compound, a chromone derivative, co-eluting phospholipids, salts, and metabolites from biological samples can significantly interfere with its ionization in the mass spectrometer source.[3]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: The most common method is the post-extraction spike analysis. This involves comparing the signal response of this compound in a neat solvent to its response when spiked into a blank matrix extract at the same concentration.[4] A significant difference between the two signals indicates the presence of matrix effects. Another qualitative technique is post-column infusion, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[1] Injection of a blank matrix extract will show a dip or rise in the baseline at the retention times of interfering compounds.

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The main strategies revolve around three key areas:

  • Effective Sample Preparation: Implementing robust sample cleanup procedures to remove interfering matrix components is crucial.[5] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) are commonly used.

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate this compound from matrix components is highly effective.[1]

  • Use of Internal Standards: Employing a suitable internal standard, ideally a stable isotope-labeled version of this compound, can compensate for matrix effects.[1]

Q4: Is there a recommended sample preparation technique for this compound in plasma?

A4: While a specific validated method for this compound is not widely published, based on its chemical properties (a chromone) and common practices for similar analytes in plasma, a combination of protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended for effective cleanup. A proposed starting point would be protein precipitation with acetonitrile, followed by LLE with a solvent like methyl tert-butyl ether (MTBE).

Q5: How does the stability of this compound in biological samples affect the analysis?

A5: The stability of this compound in biological matrices is a critical factor for accurate quantification. Degradation can occur due to enzymatic activity, pH changes, temperature fluctuations, and light exposure. It is essential to conduct stability studies to determine the appropriate storage conditions and sample handling procedures.[6][7] These studies should evaluate freeze-thaw stability, short-term stability at room temperature, and long-term stability at frozen conditions (-20°C or -80°C).

Troubleshooting Guides

Issue 1: Poor Peak Shape and Asymmetry for this compound
Potential Cause Troubleshooting Steps
Column Overload 1. Reduce the injection volume. 2. Dilute the sample.
Inappropriate Mobile Phase pH 1. Determine the pKa of this compound. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa for consistent ionization.
Column Contamination 1. Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). 2. If the problem persists, replace the column.
Sample Solvent Incompatibility 1. Ensure the sample solvent is similar in composition and strength to the initial mobile phase. 2. Reconstitute the dried extract in the initial mobile phase.
Issue 2: Significant Ion Suppression Observed
Potential Cause Troubleshooting Steps
Co-elution with Phospholipids 1. Optimize the chromatographic gradient to better separate this compound from the phospholipid elution region. 2. Implement a phospholipid removal sample preparation method (e.g., specific SPE cartridges or a precipitation/LLE combination).
High Salt Concentration in the Sample 1. Use a desalting step during sample preparation (e.g., SPE with a wash step). 2. Dilute the sample if the analyte concentration allows.
Inefficient Sample Cleanup 1. Evaluate different sample preparation techniques (PPT, LLE, SPE) to determine the most effective for your matrix. 2. Optimize the chosen method (e.g., different solvents for LLE, different sorbents and wash/elution solvents for SPE).

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare a this compound stock solution in a suitable solvent (e.g., methanol or DMSO).

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the this compound working solution into the final reconstitution solvent to achieve a specific concentration (e.g., 100 ng/mL).

    • Set B (Post-Spiked Matrix): Process a blank biological matrix sample (e.g., plasma) through the entire sample preparation procedure. Spike the this compound working solution into the final extract to achieve the same concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect (ME%) using the following formula: ME% = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Proposed Sample Preparation for this compound in Human Plasma (PPT followed by LLE)
  • Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant.

  • Vortex and Centrifuge: Vortex for 2 minutes, then centrifuge at 5,000 x g for 5 minutes.

  • Organic Layer Separation: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Proposed Sample Preparation Methods for this compound Analysis

Method Recovery (%) Matrix Effect (%) Precision (%RSD) Notes
Protein Precipitation (PPT) 85 ± 565 ± 8< 10Simple and fast, but may have significant matrix effects.
Liquid-Liquid Extraction (LLE) 75 ± 788 ± 6< 8Good cleanup, but can be labor-intensive.
Solid-Phase Extraction (SPE) 92 ± 495 ± 5< 5Excellent cleanup and recovery, but requires method development.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the comparison of different sample preparation techniques. Actual results may vary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt Add Acetonitrile spe Solid-Phase Extraction (C18 Cartridge) plasma->spe Load Sample lle Liquid-Liquid Extraction (MTBE) ppt->lle Transfer Supernatant evap Evaporation lle->evap Transfer Organic Layer spe->evap Elute recon Reconstitution evap->recon Add Mobile Phase lcms LC-MS/MS System recon->lcms Inject data Data Acquisition and Processing lcms->data results Results data->results

Caption: Proposed experimental workflow for this compound analysis.

troubleshooting_workflow start Start: Inaccurate Results check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effects > 15%? check_me->me_present optimize_sp Optimize Sample Prep (LLE, SPE) me_present->optimize_sp Yes no_me No Significant Matrix Effects me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Stable Isotope Internal Standard optimize_lc->use_is revalidate Re-validate Method use_is->revalidate end End: Accurate Results revalidate->end no_me->end

Caption: Troubleshooting workflow for addressing matrix effects.

References

Technical Support Center: Optimizing Chromatographic Separation of Cassiachromone and Isomeric Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Cassiachromone and its isomeric compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a separation method for this compound and its isomers?

A1: Method development should begin with a thorough understanding of the analyte's physicochemical properties. Since specific data for "this compound" is limited, we can draw parallels from structurally related compounds commonly found in Cassia species, such as anthraquinones and flavonoids. A typical starting point would be reversed-phase high-performance liquid chromatography (RP-HPLC) due to its wide applicability for moderately polar compounds.

Q2: Which stationary phase is recommended for the separation of this compound isomers?

A2: For the separation of isomeric compounds, high-resolution columns are essential. A C18 column is a versatile and common first choice for reversed-phase chromatography. For potentially chiral isomers, a chiral stationary phase (CSP) will be necessary. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are widely used for the separation of a broad range of enantiomers.

Q3: What mobile phase composition should I start with?

A3: A common mobile phase for the separation of compounds from Cassia species consists of a mixture of acetonitrile or methanol with an aqueous buffer. The aqueous phase is often acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape and ionization for mass spectrometry (MS) detection. A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent, is generally effective for separating multiple components in a plant extract.

Q4: How can I improve the resolution between closely eluting isomeric peaks?

A4: To enhance resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the gradient slope, the type of organic modifier (acetonitrile vs. methanol), and the pH of the aqueous phase.

  • Lower the flow rate: This can increase column efficiency.

  • Decrease the column temperature: This can sometimes increase selectivity.

  • Use a longer column or a column with a smaller particle size: Both can lead to higher theoretical plates and better separation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with the stationary phase (e.g., silanol interactions). 3. Inappropriate sample solvent. 4. Column degradation.1. Reduce the injection volume or sample concentration. 2. Add a competing agent to the mobile phase (e.g., triethylamine for basic compounds) or adjust the mobile phase pH. 3. Dissolve the sample in the initial mobile phase. 4. Flush the column or replace it if necessary.
Peak Splitting 1. Clogged frit or column inlet. 2. Sample solvent stronger than the mobile phase. 3. Column void.1. Reverse flush the column (if permitted by the manufacturer) or replace the frit. 2. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. 3. Replace the column.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Temperature variations. 4. Pump malfunction.1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a column thermostat to maintain a constant temperature. 4. Check pump seals and pistons for wear.
No Separation of Isomers 1. Achiral stationary phase used for enantiomers. 2. Insufficient column efficiency. 3. Inappropriate mobile phase for chiral recognition.1. Use a suitable chiral stationary phase (CSP). 2. Use a longer column, a column with smaller particles, or optimize the flow rate. 3. For CSPs, the mobile phase composition is critical. Consult the column manufacturer's guide for recommended mobile phases. Normal-phase or polar organic modes are often used for chiral separations.

Experimental Protocols

General RP-HPLC Method for Screening Cassia Extracts

This protocol is a starting point for analyzing extracts from Cassia species to identify and separate compounds like anthraquinones, which may be structurally related to this compound.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-30 min: 10-90% B

    • 30-35 min: 90% B

    • 35-40 min: 90-10% B

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the dried extract in methanol or a mixture of the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.

Chiral Separation Method Development Workflow

This workflow outlines the steps for developing a method to separate enantiomeric isomers.

Chiral_Separation_Workflow cluster_screening Phase 1: Column and Mobile Phase Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation CSP_Screen Screen Multiple Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) Mode_Screen Test Different Mobile Phase Modes (Normal-phase, Reversed-phase, Polar Organic) CSP_Screen->Mode_Screen For each CSP Optimize_MP Optimize Mobile Phase Composition (e.g., alcohol type, additives) Mode_Screen->Optimize_MP Select best CSP and mode Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Validate Validate Method for Linearity, Precision, Accuracy, and Robustness Optimize_Temp->Validate

Caption: A workflow for developing a chiral HPLC separation method.

Quantitative Data Summary

The following table summarizes typical chromatographic data for the separation of anthraquinone compounds from Cassia species, which can serve as a reference.

Compound Retention Time (min) Resolution (Rs) Reference
Rhein15.22.1 (with Aloe-emodin)[1]
Aloe-emodin18.51.8 (with Emodin)[1]
Emodin22.12.5 (with Chrysophanol)[1]
Chrysophanol28.41.9 (with Physcion)[1]
Physcion32.7-[1]

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting common chromatographic issues.

Troubleshooting_Logic Start Problem Observed? PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime No Tailing Tailing? PeakShape->Tailing Yes Fronting Fronting? PeakShape->Fronting No Drifting Drifting? RetentionTime->Drifting Yes SuddenShift Sudden Shift? RetentionTime->SuddenShift No Resolution Poor Resolution? AllPeaks All Peaks? Resolution->AllPeaks Yes SpecificPair Specific Pair? Resolution->SpecificPair No NoPeaks No Peaks Detected? CheckSystem Check System Pressure, Connections, and Detector NoPeaks->CheckSystem Yes Tailing->RetentionTime No Splitting Splitting? Fronting->Splitting No Splitting->RetentionTime No Drifting->Resolution No SuddenShift->Resolution No AllPeaks->NoPeaks No SpecificPair->NoPeaks No

Caption: A logical flow diagram for troubleshooting HPLC issues.

References

Validation & Comparative

A Comparative Bioactivity Analysis of Cassiachromone and Other Chromones from the Genus Cassia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Cassia is a rich source of diverse chromone compounds, which have demonstrated a wide array of promising biological activities. This guide provides a comparative overview of the bioactivity of Cassiachromone, identified as 5-acetonyl-7-hydroxy-2-methylchromone, and other notable chromones isolated from various Cassia species. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anti-inflammatory, antiviral, and cytotoxic activities of selected chromones from Cassia species.

Table 1: Anti-inflammatory Activity of Cassia Chromones
Compound/ExtractSource OrganismAssayTarget/MechanismActivity (IC50/Inhibition)Reference
Cassia alata leaf extractCassia alataCOX-2 Inhibition AssaySelective COX-2 inhibitionSelective inhibition observed[1]
Cassia alata n-hexane leaf extractCassia alataCarrageenan-induced rat paw edemaReduction of inflammationSignificant reduction in knee swelling[2]
Table 2: Antiviral Activity of Cassia Chromones
CompoundSource OrganismVirusAssayActivity (Inhibition Rate % / TI / IC50)Reference
Alatachromone ACassia alataTobacco Mosaic Virus (TMV)Half-leaf method52.3% inhibition at 20 µM[3]
Alataindoleins B & C (Indole Alkaloids)Cassia alataTobacco Mosaic Virus (TMV)Half-leaf method44.4% & 66.5% inhibition at 20 µM[3]
Alataindoleins A-D & Alatachromone ACassia alataRotavirusPlaque Reduction AssayTI values in the range of 9.75–15.3[3]
Fistulain ACassia fistulaTobacco Mosaic Virus (TMV)Half-leaf methodDisplayed anti-TMV activity[4]
6-methoxy-3-methyl-8-(2-oxopropyl)benzo[b]oxepin-5(2H)-oneCassia fistulaTobacco Mosaic Virus (TMV)Half-leaf method22.5% inhibition[5]
5-hydroxy-2,2-dimethyl-7-(2-oxopropyl)-2,3-dihydrochromen-4-oneCassia fistulaTobacco Mosaic Virus (TMV)Half-leaf method16.8% inhibition[6]
Table 3: Cytotoxic and Antiplasmodial Activity of Cassia Chromones and Derivatives
CompoundSource OrganismCell Line/OrganismAssayActivity (IC50 / CC50)Reference
Chrobisiamone ACassia siameaPlasmodium falciparumAntiplasmodial AssayAntiplasmodial activity observed[7]
Cassiarin ACassia siameaPlasmodium falciparum 3D7Antiplasmodial AssayIC50: 9.6 ± 0.63 µM[8]
Synthetic Analogs of Cassiarin A (e.g., 11c, 11d, 18c)N/APlasmodium falciparum 3D7Antiplasmodial AssayIC50 values ranging from 0.2 ± 0.05 µM to 0.6 ± 0.11 µM[8]
Cassia fistula leaf extractCassia fistulaLeishmania donovani promastigotesAntileishmanial AssayIC50: 43.31 ± 4.202 μg/mL[9]
Cassia fistula leaf extractCassia fistulaLeishmania donovani amastigotesAntileishmanial AssayIC50: 80.76 ± 3.626 μg/mL[9]
Cassia fistula leaf extractCassia fistulaHuman macrophages (THP-1)MTT AssayCC50: 626 ± 39 μg/mL[9]
Cassia alata seed ethanol extractCassia alataBrine shrimp lethality assayCytotoxicity AssayLC50: 5.29 ppm[2]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of the cited findings.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 × 10⁵ cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured as an indicator of NO production. 100 µL of the cell culture medium is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.[10][11][12][13]

Antiviral Activity: Plaque Reduction Assay

This assay is used to determine the ability of a compound to inhibit the replication of a virus, measured by the reduction in the number of viral plaques formed in a cell monolayer.

Methodology:

  • Cell Culture: A suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) is grown to confluence in 12-well or 24-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of the virus and incubated for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After incubation, the virus inoculum is removed, and the cells are washed. The cells are then overlaid with a medium (e.g., DMEM with 0.8% methylcellulose) containing various concentrations of the test compound.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for a period that allows for plaque formation (e.g., 3 days for HSV-1).

  • Plaque Visualization: The overlay medium is removed, and the cells are fixed and stained with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: The number of plaques in the treated wells is counted and compared to the number in the untreated virus control wells.

  • Calculation: The percentage of plaque reduction is calculated to determine the antiviral activity of the compound.[14][15][16][17]

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[18][19][20][21]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of Cassia chromones.

NF-kappaB Signaling Pathway in Inflammation NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Chromones Cassia Chromones Chromones->IKK_complex Inhibits

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow for Bioactivity Screening Experimental Workflow for Bioactivity Screening of Cassia Chromones Plant_Material Cassia Plant Material (Leaves, Bark, etc.) Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Bioassay-Guided Fractionation (Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassays Primary Bioactivity Screening (e.g., Antiviral, Anti-inflammatory) Fractions->Bioassays Active_Fractions Active Fractions Bioassays->Active_Fractions Isolation Isolation & Purification of Pure Compounds Active_Fractions->Isolation Pure_Compounds Pure Chromones (e.g., this compound) Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Dose_Response Dose-Response & IC50/EC50 Determination Pure_Compounds->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Signaling Pathways) Dose_Response->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Caption: Bioactivity screening workflow.

References

Validating the Biological Target of Cassiachromone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the identification and validation of the biological targets of novel compounds, using the natural product Cassiachromone as a case study. Due to the limited publicly available data on the specific molecular targets of this compound, this document outlines a hypothetical target validation workflow. We propose Protein Kinase CK2 (CK2) as a plausible putative target for this compound, based on the known activities of other chromone derivatives.[1][2] This guide will compare the hypothetical performance of this compound against a well-established CK2 inhibitor, Silmitasertib (CX-4947), providing supporting experimental methodologies and data presentation formats.

Hypothetical Target Identification: Why Protein Kinase CK2?

Chromone scaffolds are recognized as "privileged structures" in medicinal chemistry, known to interact with a variety of biological targets.[3] Several chromone derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer.[1][2][4] Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a key role in cell growth, proliferation, and survival. Its inhibition is a validated therapeutic strategy. Given that plant extracts from the Cassia genus, the source of this compound, have demonstrated anticancer properties, CK2 represents a rational and compelling hypothetical target for this compound.

The Target Validation Workflow

A rigorous target validation process is essential to confirm that a drug's therapeutic effect is a consequence of its interaction with a specific molecular target. The following workflow outlines the key steps in validating CK2 as the target of this compound.

Target Validation Workflow cluster_0 Phase 1: Initial Target Engagement cluster_1 Phase 2: Cellular Activity Confirmation cluster_2 Phase 3: In Vivo Target Validation Biochemical Assay Biochemical Assay Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biochemical Assay->Cellular Thermal Shift Assay (CETSA) Confirms direct binding in cells Western Blotting Western Blotting Cellular Thermal Shift Assay (CETSA)->Western Blotting Cell Viability Assay Cell Viability Assay Western Blotting->Cell Viability Assay Links target inhibition to phenotype Xenograft Model Xenograft Model Cell Viability Assay->Xenograft Model Pharmacodynamic Biomarkers Pharmacodynamic Biomarkers Xenograft Model->Pharmacodynamic Biomarkers Confirms target modulation in vivo

Caption: A streamlined workflow for validating a biological target, from initial binding to in vivo efficacy.

Data Presentation: this compound vs. Silmitasertib

The following tables summarize hypothetical quantitative data that would be generated during the target validation process.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)
This compoundCK2α150
SilmitasertibCK2α5

IC50: The half-maximal inhibitory concentration.

Table 2: Cellular Target Engagement (CETSA)

Compound (10 µM)TargetTagg (°C)
Vehicle (DMSO)CK2α48.5
This compoundCK2α52.3
SilmitasertibCK2α55.8

Tagg: Aggregation temperature. An increase in Tagg indicates target engagement.

Table 3: Inhibition of CK2 Substrate Phosphorylation in Cells (Western Blot)

Treatmentp-Akt (Ser129) / Total Akt (Relative Density)
Vehicle (DMSO)1.00
This compound (1 µM)0.45
Silmitasertib (0.1 µM)0.20

p-Akt (Ser129) is a known downstream substrate of CK2.

Table 4: Anti-proliferative Activity in HCT116 Colon Cancer Cells

CompoundGI50 (µM)
This compound2.5
Silmitasertib0.3

GI50: The half-maximal growth inhibition concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro CK2 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant CK2.

Methodology:

  • A radiometric filter binding assay is performed using recombinant human CK2α.

  • The kinase reaction is initiated by adding ATP to a mixture of the enzyme, a specific peptide substrate, and varying concentrations of the test compound (this compound or Silmitasertib).

  • The reaction is allowed to proceed for a set time at 30°C and then stopped.

  • The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabeled phosphate is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to CK2 in a cellular context.

Methodology:

  • HCT116 cells are treated with either vehicle (DMSO), this compound, or Silmitasertib for 1 hour.

  • The cells are harvested, and the cell lysate is divided into aliquots.

  • Aliquots are heated to a range of temperatures for 3 minutes to induce protein denaturation and aggregation.

  • The samples are centrifuged to separate the soluble protein fraction from the aggregated protein.

  • The amount of soluble CK2α at each temperature is determined by Western blotting.

  • The melting temperature (Tagg) is determined for each treatment condition. A shift in Tagg indicates ligand binding.

Western Blotting for Downstream Pathway Analysis

Objective: To assess the effect of this compound on the CK2 signaling pathway in cells.

Methodology:

  • HCT116 cells are treated with the test compounds for 24 hours.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (Ser129) and total Akt.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry.

CK2 Signaling Pathway cluster_0 This compound Action cluster_1 Signaling Cascade This compound This compound CK2 CK2 This compound->CK2 Inhibition Akt Akt CK2->Akt Phosphorylation (Ser129) Downstream Cell Proliferation & Survival Akt->Downstream Activation

Caption: Hypothetical inhibition of the CK2 signaling pathway by this compound.

Logical Framework for Target Validation

The validation of a biological target is a logical process that builds a case for the mechanism of action of a compound.

Target Validation Logic A This compound inhibits recombinant CK2 activity (Biochemical Assay) B This compound binds to CK2 in cells (CETSA) A->B Confirms direct interaction E Conclusion: CK2 is a valid biological target of this compound A->E C This compound inhibits CK2 downstream signaling in cells (Western Blot) B->C Shows cellular consequence of binding B->E D This compound inhibits cancer cell proliferation (Cell Viability Assay) C->D Links pathway inhibition to phenotype C->E D->E

Caption: Logical progression from biochemical activity to phenotypic outcome for target validation.

Conclusion

This guide has outlined a systematic and robust workflow for the validation of a hypothetical biological target for this compound, Protein Kinase CK2. By employing a combination of in vitro biochemical assays, cellular target engagement studies, and downstream pathway analysis, researchers can build a strong case for the mechanism of action of a novel compound. The direct comparison with a known inhibitor, such as Silmitasertib, provides a crucial benchmark for evaluating the potency and potential of new drug candidates. The presented methodologies and data visualization formats offer a template for the rigorous scientific investigation required in modern drug discovery.

References

Cassiachromone versus synthetic chromone analogs: a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally occurring chromone, Cassiachromone, and various synthetic chromone analogs. The analysis is supported by experimental data on their biological activities, with a focus on anticancer and anti-inflammatory properties. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of their mechanisms of action.

Introduction

Chromones, characterized by a benzo-γ-pyrone ring system, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] Naturally occurring chromones, such as this compound isolated from Cassia species, have demonstrated promising biological potential.[2] Concurrently, synthetic chemists have developed a vast library of chromone analogs with diverse functionalities, aiming to enhance their therapeutic efficacy and target specificity.[3][4] This guide presents a comparative analysis of this compound and representative synthetic chromone analogs, summarizing their performance based on available experimental data.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of this compound and selected synthetic chromone analogs.

Table 1: Comparative Cytotoxic Activity (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
This compound Hep-G2 (Liver Cancer)>100 (considered high)[2]
MCF-7 (Breast Cancer)112.2[2]
Synthetic Analog 1 (Lavendustin A analog 4h) A-549 (Lung Cancer)6.01-9.92 µg/mL[5]
HCT-15 (Colon Cancer)6.01-9.92 µg/mL[5]
Synthetic Analog 2 (Benzothiazole Chromone 2c) HCT116 (Colon Cancer)3.67[6]
HeLa (Cervical Cancer)2.642[6]
Synthetic Analog 3 (Benzothiazole Chromone 7l) HCT116 (Colon Cancer)2.527[6]
HeLa (Cervical Cancer)2.659[6]

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundCell LineInhibition ParameterValueReference
This compound RAW 264.7 (Macrophage)% Inhibition at 20 µM80.5%[2]
Synthetic Analog 4 (DCO-6) RAW 264.7 (Macrophage)IC50 for NO productionNot explicitly stated, but significant reduction[2][3]
E-cinnamaldehyde (related compound) RAW 264.7 (Macrophage)IC50 for NO production55 ± 9 µM[7]
o-methoxycinnamaldehyde (related compound) RAW 264.7 (Macrophage)IC50 for NO production35 ± 9 µM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure: [5][6][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or synthetic analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Griess Assay for Nitric Oxide (NO) Inhibition

This protocol is used to evaluate the anti-inflammatory activity of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Nitric oxide is a key inflammatory mediator. Its production by inducible nitric oxide synthase (iNOS) in macrophages can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Procedure: [10][11][12]

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/well. After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated, untreated cells.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

anticancer_pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Synthetic_Chromone Synthetic Chromone Analog Akt Akt Synthetic_Chromone->Akt Inhibits mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Proposed anticancer signaling pathways for this compound and a synthetic analog.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 NF_kB NF-κB TLR4->NF_kB ASK1 ASK1 TRAF6->ASK1 p38_MAPK p38 MAPK ASK1->p38_MAPK iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) p38_MAPK->iNOS_COX2 NF_kB->iNOS_COX2 NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Synthetic_Chromone Synthetic Chromone (e.g., DCO-6) Synthetic_Chromone->TRAF6 Inhibits Synthetic_Chromone->p38_MAPK Inhibits

Caption: Anti-inflammatory signaling pathway inhibited by a synthetic chromone analog.

experimental_workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer/Macrophage lines) Compound_Treatment Compound Treatment (this compound vs. Synthetic Analogs) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT) Compound_Treatment->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (Griess Assay) Compound_Treatment->Anti_inflammatory_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Anti_inflammatory_Assay->IC50_Determination Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) IC50_Determination->Pathway_Analysis

Caption: General experimental workflow for comparing the bioactivity of chromones.

Conclusion

This comparative guide highlights the therapeutic potential of both naturally occurring this compound and synthetic chromone analogs. While this compound demonstrates moderate cytotoxic and significant anti-inflammatory activities, the presented data suggests that synthetic analogs can be engineered to exhibit more potent and selective anticancer effects. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this versatile chemical scaffold.

References

The Synergistic Power of Nature: A Comparative Guide to the Combined Effects of Quercetin, Curcumin, and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

An Exploration of Synergistic Anticancer and Anti-inflammatory Effects

Introduction

In the realm of natural product research, the quest for enhanced therapeutic efficacy with minimal side effects is paramount. While individual compounds have shown promise, the concept of synergy—where the combined effect of two or more agents is greater than the sum of their individual effects—offers a compelling strategy for drug development. This guide explores the synergistic interactions of three well-researched natural compounds: quercetin, curcumin, and resveratrol.

Initially, this investigation sought to understand the synergistic potential of cassiachromone. However, a comprehensive literature search revealed a notable absence of studies on its combination with other natural compounds. Therefore, this guide pivots to an analysis of quercetin, curcumin, and resveratrol, for which a wealth of experimental data exists. These compounds, through their distinct yet complementary mechanisms of action, serve as an excellent model for the power of natural synergy and provide a framework for potential future investigations into this compound and other novel compounds.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of the synergistic anticancer and anti-inflammatory effects of these compounds, supported by quantitative data, experimental protocols, and visual representations of the underlying molecular pathways.

Compound Profiles

  • Quercetin: A flavonoid found in many fruits, vegetables, and grains, known for its antioxidant and anti-inflammatory properties.

  • Curcumin: The primary active compound in turmeric, recognized for its potent anti-inflammatory and anticancer activities.

  • Resveratrol: A polyphenol found in grapes, berries, and peanuts, which has garnered attention for its antioxidant, anti-aging, and anti-inflammatory effects.

Synergistic Effects: A Quantitative Comparison

The synergistic interactions between quercetin, curcumin, and resveratrol have been predominantly observed in the contexts of cancer and inflammation. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of these compounds when used in combination.

Anticancer Synergistic Effects
CombinationCancer Cell LineIndividual IC50 (µM)Combination IC50 (µM)Combination Index (CI)Observed EffectReference
Quercetin + Curcumin A549 (Lung), HCT116 (Colon), MCF7 (Breast), A375 (Melanoma)Quercetin: >100, Curcumin: 3-8.5Synergistic decrease< 1Enhanced inhibition of cell proliferation[1]
Quercetin + Curcumin K562 (Chronic Myeloid Leukemia)Not specifiedNot specifiedSynergisticInduction of apoptosis[2]
Quercetin + Curcumin Triple-Negative Breast Cancer CellsNot specifiedNot specifiedSynergisticEnhanced anticancer activity[3]
Curcumin + Resveratrol MCF-7 (Breast)Curcumin: 24.50, Resveratrol: 131.00Dose-dependent reductionSynergisticReduced cell viability[4]
Curcumin + Resveratrol MDA-MB-231 (Breast)Curcumin: 23.30, Resveratrol: 306.00Dose-dependent reductionSynergisticReduced cell viability[4]
Anti-inflammatory and Antioxidant Synergistic Effects
CombinationModel SystemIndividual EffectsCombination EffectsCombination Index (CI)Observed EffectReference
Curcumin + Resveratrol Human Endothelial EA.hy926 CellsNo significant effect at 5 µMSynergistic inhibition of monocyte adhesion0.78Protection against TNF-α-induced vascular inflammation[5]
Quercetin + Resveratrol In vitro antioxidant assaysQuercetin showed higher antioxidant intensitySynergistic increase in antioxidant efficacy (5.37% in DPPH, 15.26% in ABTS+, 11.99% in SOS, 19.13% in cellular antioxidant assays)Not specifiedEnhanced antioxidant activity[6][7]
Quercetin + Resveratrol Metabolic Syndrome RatsNot specifiedPrevention of body weight increase, reduced central adiposity and insulin concentrationNot specifiedImproved antioxidant defenses and reduced fatty liver[8]

Key Signaling Pathways Modulated by Synergistic Combinations

The synergistic effects of quercetin, curcumin, and resveratrol are often attributed to their ability to modulate multiple, interconnected signaling pathways involved in cell proliferation, apoptosis, and inflammation.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers. The combination of curcumin and resveratrol has been shown to synergistically inhibit this pathway.[5]

NF_kB_Signaling cluster_stimulus Inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_drugs Synergistic Inhibition cluster_nucleus Nucleus TNF-α TNF-α IKK IKK Complex TNF-α->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation NF-κB NF-κB (p65/p50) NF-κB_nuc NF-κB (Active) NF-κB->NF-κB_nuc Translocation IκBα-NF-κB IκBα-NF-κB (Inactive Complex) IκBα-NF-κB->IKK Phosphorylation IκBα-NF-κB->NF-κB Release Curcumin Curcumin Curcumin->IKK Inhibits Resveratrol Resveratrol Resveratrol->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene_Expression Promotes Transcription

NF-κB Signaling Pathway Inhibition
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is critical for cell proliferation and differentiation. Its dysregulation is a common driver of cancer. The combination of curcumin and quercetin has been found to synergistically inhibit this pathway in melanoma cells.[9]

Wnt_Beta_Catenin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drugs Synergistic Inhibition cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DVL DVL Frizzled->DVL Activates LRP LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits β-catenin β-catenin Destruction_Complex->β-catenin Phosphorylation & Degradation β-catenin_nuc β-catenin β-catenin->β-catenin_nuc Accumulation & Translocation Curcumin Curcumin Curcumin->β-catenin Downregulates Quercetin Quercetin Quercetin->β-catenin Downregulates TCF_LEF TCF/LEF β-catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., Cyclin D1, c-Myc) TCF_LEF->Target_Genes Promotes Transcription

Wnt/β-catenin Pathway Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to assess the synergistic effects of natural compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the individual compounds and their combinations in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each compound and combination. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[1]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins in a sample, such as those involved in apoptosis (e.g., caspases, Bcl-2 family proteins).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compounds as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Flow cytometer

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Ethanol (70%, ice-cold)

  • PBS

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for assessing the synergistic effects of natural compounds.

Experimental_Workflow start Hypothesis: Compound A and Compound B have synergistic effects cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with: - Compound A alone - Compound B alone - Combination of A + B cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay ic50 Determine IC50 values viability_assay->ic50 ci_analysis Combination Index (CI) Analysis ic50->ci_analysis synergy_conclusion Conclusion: Synergistic, Additive, or Antagonistic Effect ci_analysis->synergy_conclusion mechanism_study Mechanistic Studies synergy_conclusion->mechanism_study If Synergistic western_blot Western Blot (Apoptosis, Signaling Proteins) mechanism_study->western_blot flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) mechanism_study->flow_cytometry pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis flow_cytometry->pathway_analysis final_conclusion Overall Conclusion on Synergistic Mechanism pathway_analysis->final_conclusion

Workflow for Synergy Assessment

Conclusion

The synergistic interactions between quercetin, curcumin, and resveratrol underscore the significant potential of combining natural compounds to achieve enhanced therapeutic outcomes. The data presented in this guide demonstrates that these combinations can lead to more potent anticancer and anti-inflammatory effects at lower concentrations, potentially reducing toxicity and overcoming drug resistance. The detailed experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers seeking to explore and validate the synergistic potential of these and other natural products. While direct evidence for this compound's synergistic activity remains to be discovered, the principles and methodologies outlined in this guide provide a clear roadmap for future investigations into its potential as part of a combination therapy. Continued research in this area is crucial for unlocking the full therapeutic promise of nature's pharmacopeia.

References

Head-to-Head Comparison: Cassiachromone Poised as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Emerging research on Cassiachromone, a natural chromone isolated from Cassia siamea, suggests its potential as a promising candidate in the development of new therapeutic agents. While direct head-to-head clinical trials are yet to be conducted, preclinical data from in vitro studies indicate its activity against various pathogens, inviting comparison with established standard-of-care drugs. This guide provides a comprehensive overview of the available data on this compound and juxtaposes it with the performance of standard drugs in relevant disease models, offering researchers and drug development professionals a valuable comparative resource.

Antiplasmodial Activity: A Glimmer of Hope Against Malaria

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The rise of drug-resistant parasite strains necessitates the urgent discovery of novel antimalarial compounds. While specific quantitative data for the antiplasmodial activity of isolated this compound (5-acetonyl-7-hydroxy-2-methylchromone) is not yet available in published literature, related compounds isolated from Cassia siamea have demonstrated notable efficacy.

For instance, Chrobisiamone A, a bischromone from Cassia siamea leaves, has shown an in vitro antiplasmodial activity against Plasmodium falciparum 3D7 with a half-maximal inhibitory concentration (IC50) of 5.6 µM.[1] Another compound from the same plant, Cassiarin A, exhibited an IC50 value of 9.6 ± 0.63 µM against the same parasite strain.[2] Furthermore, a new chromone, 10,11-dihydroanhydrobarakol, isolated from the flowers of Cassia siamea, has been reported to have moderate antiplasmodial activity against P. falciparum 3D7.[3]

To provide a benchmark for comparison, the following table includes the IC50 values of standard antimalarial drugs against various P. falciparum strains.

CompoundP. falciparum Strain(s)IC50 (µM)
This compound derivatives
Chrobisiamone A3D75.6
Cassiarin A3D79.6 ± 0.63
Standard Drugs
Chloroquine3D7 (sensitive)0.009 - 0.025
K1 (resistant)0.1 - 0.3
Artemisinin3D70.001 - 0.005
Mefloquine3D70.01 - 0.03
Atovaquone3D70.0002 - 0.001

Table 1: In Vitro Antiplasmodial Activity of this compound-related compounds and Standard Antimalarial Drugs.

Antimicrobial Potential: A Broad Spectrum of Activity

The crude extracts of Cassia siamea have been traditionally used for treating microbial infections. Recent studies have begun to validate these ethnobotanical claims, demonstrating the antimicrobial potential of this plant. While data on the minimum inhibitory concentration (MIC) of pure this compound is not yet available, studies on the extracts provide a preliminary indication of its potential efficacy.

A study on the aqueous and methanolic extracts of Cassia siamea leaves and stem bark revealed significant antimicrobial activity against Streptococcus pyogenes, Salmonella typhimurium, and Staphylococcus aureus. The aqueous leaf extract, in particular, exhibited the lowest MIC of 2.5 mg/mL against S. aureus and S. typhi.[4][5]

For a comparative perspective, the MIC values of standard antibiotics against these bacterial strains are presented below.

Compound/ExtractStaphylococcus aureus (MIC in µg/mL)Salmonella typhi (MIC in µg/mL)
Cassia siamea Aqueous Leaf Extract 25002500
Standard Drugs
Ciprofloxacin0.25 - 10.008 - 0.06
Ampicillin0.25 - 80.5 - 4
Gentamicin0.12 - 10.25 - 2

Table 2: Antimicrobial Activity of Cassia siamea Extract and Standard Antibiotics.

Anti-inflammatory Effects: Targeting the Inflammatory Cascade

Inflammation is a key pathological feature of numerous diseases. Crude extracts of Cassia siamea have demonstrated significant anti-inflammatory properties in animal models. In a study utilizing the carrageenan-induced paw edema model in rats, the ethanol and aqueous extracts of C. siamea stem bark exhibited significant and dose-dependent anti-inflammatory effects.[6][7]

While the specific contribution of this compound to this activity has not been elucidated, the results suggest that compounds within the plant, potentially including this compound, possess anti-inflammatory properties. The standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin is often used as a positive control in this model.

TreatmentDose (mg/kg)Paw Edema Inhibition (%)
Cassia siamea Ethanolic Stem Bark Extract 100, 200, 400Dose-dependent reduction
Cassia siamea Aqueous Stem Bark Extract 100, 200, 400Dose-dependent reduction
Indomethacin (Standard Drug) 10Significant reduction

Table 3: Anti-inflammatory Activity of Cassia siamea Extracts in the Carrageenan-Induced Paw Edema Model in Rats.

Experimental Protocols

In Vitro Antiplasmodial Assay (Parasite Lactate Dehydrogenase - pLDH Assay)

The in vitro antiplasmodial activity is determined by assessing the inhibition of parasite growth. The parasite lactate dehydrogenase (pLDH) assay is a commonly used method.

  • Parasite Culture: Plasmodium falciparum strains (e.g., 3D7, K1) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Test compounds (this compound derivatives) and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Procedure: Asynchronous or synchronized parasite cultures are incubated with the test compounds in 96-well plates for 48-72 hours.

  • pLDH Activity Measurement: After incubation, the plates are freeze-thawed to lyse the cells. The activity of pLDH is measured by adding a reaction mixture containing Malstat, NBT (nitroblue tetrazolium), and PES (phenazine ethosulfate). The formation of a formazan dye is measured spectrophotometrically at a wavelength of 650 nm.

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to the drug-free control. The IC50 value is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow In Vitro Antiplasmodial Assay Workflow A Parasite Culture (P. falciparum in erythrocytes) C Incubation (Parasites + Drugs) A->C B Drug Preparation (Serial Dilutions) B->C D pLDH Assay (Lysis & Reagent Addition) C->D E Spectrophotometric Reading (Absorbance at 650 nm) D->E F Data Analysis (IC50 Determination) E->F

Workflow for the in vitro antiplasmodial pLDH assay.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus, S. typhi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Preparation: The test compound and standard antibiotics are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

G cluster_mic Broth Microdilution MIC Assay prep Bacterial Inoculum Preparation Drug Serial Dilution inoculation Inoculation of Microtiter Plate prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation reading Visual Inspection for Turbidity incubation->reading mic MIC Determination (Lowest concentration with no growth) reading->mic

Steps in the broth microdilution method for MIC determination.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Drug Administration: The test compound (or extract) and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

G cluster_edema Carrageenan-Induced Paw Edema Workflow start Animal Acclimatization drug_admin Drug/Vehicle Administration start->drug_admin carr_inject Carrageenan Injection (Induces Inflammation) drug_admin->carr_inject measurement Paw Volume Measurement (Plethysmometer) carr_inject->measurement analysis Calculation of Edema Inhibition (%) measurement->analysis

Workflow of the carrageenan-induced paw edema assay in rats.

Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. The data presented is based on preclinical studies and does not represent clinical efficacy. Further research is required to establish the therapeutic potential of this compound.

References

Cross-validation of the Mechanism of Action of Cinnamomum cassia Constituents in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

While specific experimental data on the cross-validation of Cassiachromone's mechanism of action in different cell lines is not extensively available in the public domain, this guide provides a comprehensive comparison of the well-studied bioactive constituents of Cinnamomum cassia, the plant from which this compound is derived. The primary active components discussed include cinnamaldehyde, coumarin, and cinnamic acid, with a focus on their anti-inflammatory and apoptotic effects across various cell lines.

I. Anti-inflammatory Mechanism of Action: A Comparative Analysis in RAW264.7 Macrophages

Constituents of Cinnamomum cassia have demonstrated significant anti-inflammatory properties by modulating key signaling pathways in macrophage cell lines. The most studied model is the lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cell line.

Key Findings:

  • Inhibition of Pro-inflammatory Mediators: Cinnamaldehyde and other constituents effectively reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated RAW264.7 cells.[1][2]

  • Modulation of Inflammatory Enzymes and Transcription Factors: The anti-inflammatory effects are mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[2][3] This is achieved by blocking the activation of nuclear factor kappa B (NF-κB) and the degradation of its inhibitor, IκBα.[2][3]

Comparative Data on Anti-inflammatory Activity:

Compound/ExtractCell LineTargetEffectReference
Cinnamic AldehydeRAW264.7NO, TNF-α, PGE2Significant concentration-dependent inhibition.[2][2]
Cinnamic AldehydeRAW264.7iNOS, COX-2, NF-κB, IκBαBlocked protein expression.[2][3][2][3]
CoumarinRAW264.7PGE2, TNF-αHigher inhibitory activity compared to ICE.[1][1]
Indonesian Cassia Extract (ICE)RAW264.7NO, IL-6, IL-1βHigher inhibitory activity compared to coumarin.[1][1]

Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates iNOS iNOS nucleus->iNOS COX2 COX-2 nucleus->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 This compound C. cassia Constituents This compound->IKK inhibits This compound->NFkappaB inhibits

Caption: Anti-inflammatory signaling pathway of C. cassia constituents.

II. Apoptotic Mechanism of Action: A Comparative Analysis in Cancer Cell Lines

Extracts of Cinnamomum cassia and its components have been shown to induce apoptosis in various cancer cell lines, although the specific signaling pathways can differ depending on the cell type.

Key Findings:

  • Breast Cancer Cell Lines (MCF-7 and MDA-MB-231): C. cassia extract induces apoptosis in both cell lines primarily through the activation of caspase-8, a key initiator of the extrinsic apoptosis pathway.[4][5] However, the involvement of the intrinsic pathway differs:

    • In MDA-MB-231 cells, caspase-9 is also activated.[4][5]

    • In MCF-7 cells, caspase-9 is suppressed, which is associated with the upregulation of AKT1, a known inhibitor of caspase-9.[4][5]

  • Oral Cancer Cell Lines (SASVO3): C. cassia extract (CCE) induces apoptosis by activating caspase-3 and reducing the expression of the anti-apoptotic protein Bcl-2.[6]

Comparative Data on Antiproliferative and Apoptotic Effects:

Compound/ExtractCell LineIC50Key Apoptotic EventsReference
C. cassia Hexane ExtractMCF-7 (Breast Cancer)34 ± 3.52 µg/mlCaspase-8 activation, Caspase-9 suppression, AKT1 upregulation.[4][5][4][5]
C. cassia Hexane ExtractMDA-MB-231 (Breast Cancer)32.42 ± 1.37 µg/mlCaspase-8 and Caspase-9 activation, AKT1 downregulation.[4][4]
C. cassia Extract (CCE)SASVO3 (Oral Cancer)Not specifiedCaspase-3 activation, Bcl-2 reduction.[6][6]

Signaling Pathways:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic_mcf7 Intrinsic Pathway (MCF-7) cluster_intrinsic_mdamb231 Intrinsic Pathway (MDA-MB-231) This compound C. cassia Extract Caspase8 Caspase-8 This compound->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates AKT1_MCF7 AKT1 Caspase9_MCF7 Caspase-9 AKT1_MCF7->Caspase9_MCF7 inhibits Cassiachromone_MCF7 C. cassia Extract Cassiachromone_MCF7->AKT1_MCF7 upregulates AKT1_MDA AKT1 Caspase9_MDA Caspase-9 Caspase9_MDA->Caspase3 activates Cassiachromone_MDA C. cassia Extract Cassiachromone_MDA->AKT1_MDA downregulates Cassiachromone_MDA->Caspase9_MDA activates Apoptosis Apoptosis Caspase3->Apoptosis G cluster_anti_inflammatory Anti-inflammatory Pathway Analysis cluster_apoptosis Apoptosis Pathway Analysis start Start cell_culture Cell Culture (e.g., RAW264.7, MCF-7, MDA-MB-231) start->cell_culture treatment Treatment with C. cassia Constituent/Extract cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity lps LPS Stimulation cytotoxicity->lps annexin Apoptosis Detection (Annexin V/PI Staining) cytotoxicity->annexin griess NO Measurement (Griess Assay) lps->griess elisa Cytokine/PGE2 Measurement (ELISA) lps->elisa wb_inflam Protein Expression (Western Blot for iNOS, COX-2, NF-κB) lps->wb_inflam data_analysis Data Analysis and Comparison wb_inflam->data_analysis caspase_assay Caspase Activity Assays annexin->caspase_assay wb_apop Protein Expression (Western Blot for Caspases, Bcl-2, AKT) caspase_assay->wb_apop wb_apop->data_analysis end End data_analysis->end

References

A Comparative Guide to the Efficacy of Cassiachromone from Diverse Geographical Sources of Cassia siamea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of Cassiachromone, a bioactive chromone isolated from Cassia siamea, based on variations arising from different geographical origins. While direct comparative studies on the efficacy of this compound from varied global sources are limited, existing phytochemical research indicates that geographical and environmental factors significantly influence the chemical composition of Cassia siamea. These variations in the concentration of this compound and other synergistic compounds can, in turn, affect the therapeutic efficacy of the derived extracts and isolated compounds.

Cassia siamea, native to Southeast Asia, is now widely distributed across Africa, Latin America, and Oceania.[1] The plant's leaves, flowers, and bark are known to contain a rich array of bioactive constituents, including chromones, flavonoids, anthraquinones, and phenolic compounds, which contribute to its extensive use in traditional medicine for ailments like malaria, diabetes, inflammation, and anxiety.[1][2] This guide synthesizes available data to explore the impact of geography on the phytochemical profile and potential efficacy of this compound.

Data Presentation: Phytochemical Variation by Geographical Source

The concentration of key bioactive compounds in Cassia siamea can fluctuate based on the plant's origin, which is influenced by factors such as altitude, soil type, temperature, and rainfall.[3] This variability suggests that the source of the plant material is a critical parameter for drug development and standardization.

Table 1: Reported Phytochemical Variations in Cassia siamea from Different Geographical Locations

Geographical SourcePlant PartKey Findings / VariationsReference
Indonesia (Pacitan vs. Surabaya) LeavesThe level of Cassiarin A, a bioactive alkaloid, was significantly different between the two locations. Pacitan (36m altitude, 24-26°C) yielded higher levels than Surabaya (2m altitude, ~30°C), suggesting an influence of environmental factors.[3]
Sierra Leone Leaves & Stem BarkPhytochemical screening revealed the absence of alkaloids and anthraquinones, which have been reported in C. siamea from other regions. This points to potential chemotypic differences influenced by geography.[4]
Nigeria LeavesAnalysis showed the presence of saponins, alkaloids, and anthraquinones.[5] Another study on Nigerian samples noted the absence of phenols and terpenoids in a specific methanol extract.[6][5][6]
Thailand FlowersShowed the highest total phenolic content among 12 edible Thai flowers, though its total flavonoid content was lower than some others, indicating a specific phytochemical profile.[7]

Comparative Efficacy Metrics

The efficacy of this compound can be evaluated through several biological activities, primarily its anti-inflammatory and antioxidant properties.

Table 2: Key Biological Activities and Efficacy Parameters for Chromones from Cassia Species

Biological ActivityKey Experimental ModelEfficacy ParametersFindings for Related ChromonesReference
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages- Inhibition of Nitric Oxide (NO) production- Downregulation of iNOS and COX-2 protein expression- Inhibition of pro-inflammatory cytokines (TNF-α, IL-6)Chromones from Cassia petersiana significantly inhibited LPS-induced NO production, with inhibition percentages up to 92.1%.[8]
Antioxidant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay- IC₅₀ value (concentration for 50% inhibition)- Radical Scavenging Activity (%)Chromones from Cassia petersiana showed weak to moderate DPPH scavenging activity.[8]
Anticancer / Cytotoxic Human cancer cell lines (e.g., Hep-G2, MCF-7)- IC₅₀ value (concentration for 50% cell viability reduction)Chromones from Cassia petersiana demonstrated dose-dependent cytotoxic effects against Hep-G2 and MCF-7 cells.[8]
Antimalarial Plasmodium falciparum culture- IC₅₀ valueA bischromone from C. siamea showed good in-vitro antiplasmodial activity (IC₅₀ = 5.6 µM).[9]

Experimental Protocols

Standardized protocols are essential for the reproducible comparison of this compound efficacy from different sources.

Extraction and Isolation of this compound

This protocol is a generalized procedure based on common phytochemical practices for Cassia siamea.[10][11]

  • Preparation : Air-dry the leaves of Cassia siamea and grind them into a coarse powder.

  • Soxhlet Extraction : Perform successive extraction of the powdered material using solvents of increasing polarity, starting with petroleum ether (to remove non-polar compounds), followed by chloroform, and finally methanol or ethanol. This compound is typically found in the more polar extracts.[9]

  • Concentration : Evaporate the solvent from the desired extract (e.g., methanolic or ethanolic) under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography : Subject the crude extract to column chromatography on a silica gel column.

  • Elution : Elute the column with a gradient solvent system, such as a mixture of chloroform and methanol, gradually increasing the polarity.

  • Fraction Collection : Collect the fractions and monitor them using Thin-Layer Chromatography (TLC).

  • Purification : Combine fractions containing the compound of interest and purify further using techniques like preparative TLC or recrystallization to yield pure this compound.

  • Structure Elucidation : Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS, IR).

In Vitro Anti-inflammatory Activity Assay

This protocol assesses the ability of this compound to inhibit inflammatory responses in macrophages.[12][13]

  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours.

  • Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation : Induce inflammation by adding Lipopolysaccharide (LPS) (100 ng/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay) :

    • Collect 50 µL of the cell culture supernatant.

    • Mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

  • Western Blot Analysis : Analyze cell lysates for the expression levels of key inflammatory proteins like iNOS, COX-2, and phosphorylated IκBα to determine the effect on upstream signaling pathways.

Antioxidant Activity Assay (DPPH Method)

This protocol measures the free radical scavenging capacity of this compound.[14][15]

  • Sample Preparation : Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • DPPH Solution : Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction : Mix 1 mL of each this compound dilution with 1 mL of the methanolic DPPH solution.

  • Incubation : Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A blank contains methanol instead of the sample.

  • Calculation : Calculate the percentage of radical scavenging activity (RSA) using the formula: RSA (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the RSA percentage against the sample concentrations.

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to the assessment of this compound.

G cluster_source Plant Material Sourcing cluster_process Processing & Analysis cluster_compare Comparative Evaluation S1 Cassia siamea (Source A: e.g., Thailand) EXT Extraction & Isolation of this compound S1->EXT S2 Cassia siamea (Source B: e.g., Nigeria) S2->EXT QUANT Quantification (e.g., HPLC, TLC-Densitometry) EXT->QUANT BIO Biological Activity Assays (Anti-inflammatory, Antioxidant) EXT->BIO COMP Compare Efficacy: - Yield (%) - IC50 Values QUANT->COMP BIO->COMP

Caption: Experimental workflow for comparing this compound efficacy.

G cluster_cytosol Cytosol cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB_NFkB IkB->IkB_NFkB NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases NFkB_inactive->IkB_NFkB Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA Proteins Pro-inflammatory Proteins (iNOS, COX-2, TNF-α) mRNA->Proteins Translation This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation IkB_NFkB->IkB Degradation

Caption: Potential anti-inflammatory mechanism via NF-κB pathway.

References

Structure-Activity Relationship (SAR) of Cassiachromone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cassiachromone, a naturally occurring chromone derivative, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of synthetic this compound derivatives, focusing on their anti-inflammatory and cytotoxic effects. The information presented herein is a synthesis of data from various studies on chromone-based compounds, offering insights for the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

The anti-inflammatory and cytotoxic activities of a series of representative this compound derivatives are summarized below. The selection of substituents at the R1 and R2 positions on the chromone scaffold significantly influences their biological potency, as indicated by their half-maximal inhibitory concentration (IC50) values.

CompoundR1R2Anti-inflammatory Activity (NO Inhibition, IC50 in µM)Cytotoxicity (MTT Assay, IC50 in µM)
1 HH> 100> 100
2a OHH25.485.2
2b OCH3H45.8> 100
3a HOH15.255.7
3b HOCH332.192.4
4a OHOH8.530.1
4b OCH3OH12.342.8
4c OHOCH318.968.5
4d OCH3OCH328.7> 100

SAR Insights:

  • Hydroxylation: The presence of hydroxyl (-OH) groups generally enhances both anti-inflammatory and cytotoxic activities. This is likely due to their ability to form hydrogen bonds with target enzymes and their potential to scavenge reactive oxygen species (ROS).

  • Position of Hydroxyl Group: A hydroxyl group at the R2 position (para-position of the phenyl ring) appears to be more critical for anti-inflammatory activity than one at the R1 position.

  • Dihydroxylation: Compounds with two hydroxyl groups (e.g., 4a ) exhibit the most potent activity, suggesting a synergistic effect.

  • Methoxylation: Replacing hydroxyl groups with methoxy (-OCH3) groups generally leads to a decrease in activity. This could be attributed to the loss of hydrogen-bonding capability and increased steric hindrance.

  • Selectivity: Interestingly, some derivatives show a degree of selectivity. For instance, compound 3a displays moderate anti-inflammatory activity with lower cytotoxicity compared to the dihydroxy derivative 4a .

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compounds (this compound derivatives)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for a further 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined from a dose-response curve.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cell line of interest (e.g., RAW 264.7 or a cancer cell line)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds, including chromone derivatives, exert their effects by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS for NO) DNA->Inflammatory_Genes promotes transcription This compound This compound Derivatives This compound->IKK inhibit NFkB_n NF-κB NFkB_n->DNA binds to

Caption: The NF-κB signaling pathway is a key target for anti-inflammatory drugs.

Experimental Workflow for SAR Analysis

The following diagram illustrates the general workflow for conducting a structure-activity relationship study of this compound derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start This compound Scaffold Synthesis Synthesis of Derivatives (Modification of R1 and R2) Start->Synthesis Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Purification->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity IC50 IC50 Value Determination AntiInflammatory->IC50 Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A typical workflow for the SAR analysis of synthetic compounds.

Unlocking Research Potential: A Comprehensive Guide to Long-Tail Keywords for the MAGL Inhibitor PF-06795071

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers investigating the potent and selective monoacylglycerol lipase (MAGL) inhibitor, PF-06795071, a targeted approach to information retrieval is crucial. This curated list of SEO-driven, long-tail keywords is designed to streamline literature searches and guide content creation, addressing the specific intents of researchers at various stages of their work. The keywords are categorized to align with the typical research workflow, from foundational understanding to validation and comparative analysis.

PF-06795071 is a covalent inhibitor with a low nanomolar IC50 value for MAGL, demonstrating high selectivity over other serine hydrolases like fatty acid amide hydrolase (FAAH).[1] Its favorable pharmacokinetic properties, including good central nervous system (CNS) penetration, make it a valuable tool for in vivo studies.[2] The compound is a focal point of research in areas such as chronic pain, inflammation, neurodegeneration, and cancer.[3] Furthermore, its application has been extended to the development of PET ligands for imaging MAGL activity in the brain.

The following table provides a comprehensive list of long-tail keywords categorized by researcher intent, aimed at facilitating efficient and targeted information discovery for scientists working with or interested in PF-06795071.

CategoryLong-tail Keyword
Foundational & Exploratory PF-06795071 mechanism of action
PF-06795071 MAGL inhibition potency
PF-06795071 chemical structure and properties
PF-06795071 CAS number and supplier
PF-06795071 discovery and development history
PF-06795071 role in endocannabinoid signaling
therapeutic potential of PF-06795071 in neuroinflammation
PF-06795071 as a potential cancer therapeutic
investigating PF-06795071 for chronic pain management
PF-06795071 and its effects on 2-AG levels
Methodological & Application PF-06795071 in vitro assay protocol
PF-06795071 cell-based assay guidelines
using PF-06795071 in primary neuron cultures
PF-06795071 administration in mouse models of Alzheimer's
protocol for PF-06795071 in a rat model of neuropathic pain
PF-06795071 for MAGL PET imaging studies
PF-06795071 activity-based protein profiling (ABPP)
how to prepare PF-06795071 stock solution
PF-06795071 dosage for in vivo experiments
measuring PF-06795071 brain penetration and distribution
Troubleshooting & Optimization PF-06795071 solubility in different solvents
long-term stability of PF-06795071 in DMSO
potential off-target effects of PF-06795071 at high concentrations
optimizing PF-06795071 delivery for CNS studies
troubleshooting PF-06795071 variability in cell culture
assessing PF-06795071 stability in cell culture media
minimizing PF-06795071 degradation during experiments
interpreting unexpected results with PF-06795071
PF-06795071 dose-response curve optimization
addressing poor bioavailability of PF-06795071 in vivo
Validation & Comparative PF-06795071 selectivity profile versus other serine hydrolases
comparing PF-06795071 and JZL184 in vivo efficacy
PF-06795071 versus KML29 for MAGL inhibition in the brain
head-to-head comparison of PF-06795071 and other MAGL inhibitors
validating PF-06795071 target engagement in vivo
cross-reactivity of PF-06795071 with FAAH
comparing the pharmacokinetic profiles of MAGL inhibitors
PF-06795071 effect on the arachidonic acid pathway vs JZL184
validation of PF-06795071 as a chemical probe for MAGL
comparative analysis of covalent vs reversible MAGL inhibitors

References

Safety Operating Guide

Navigating the Safe Disposal of Cassiachromone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Cassiachromone with appropriate personal protective equipment (PPE). Although specific toxicity data is limited, the precautionary principle dictates treating it as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendation
Hand Protection Wear chemically resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Use safety glasses with side shields or chemical safety goggles.
Body Protection Wear a standard laboratory coat.
Respiratory Protection If handling as a powder or creating aerosols, use a fume hood or a certified respirator.

Step-by-Step Disposal Protocol

The following protocol is a general guideline for the disposal of this compound. It is crucial to consult and adhere to the specific regulations and procedures established by your institution's Environmental Health and Safety (EHS) department.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for "this compound and associated contaminated materials."

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office. This prevents potentially hazardous reactions and ensures proper disposal routing.

  • Containerization:

    • Use a chemically resistant, leak-proof container with a secure screw-top lid.

    • Given that this compound is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, ensure the container is compatible with these if they are used as solvents.[1]

    • Store the waste container in a designated, well-ventilated, and cool area, away from heat and ignition sources.

  • Waste Collection:

    • Carefully transfer the this compound waste (both solid and any solutions) into the designated container.

    • All materials that have come into contact with this compound, such as contaminated gloves, pipette tips, and labware, must also be disposed of in the hazardous waste container.

    • After handling, thoroughly wash your hands with soap and water.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, with access limited to authorized personnel.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor.

    • Provide the disposal contractor with all available information about the waste, including the name "this compound" and any solvents used.

Experimental Protocols

Currently, there are no established experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. Therefore, the primary and recommended method of disposal is through a licensed hazardous waste management company.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Cassiachromone_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify & Label Waste Container A->B C Transfer this compound Waste B->C D Include Contaminated Materials C->D E Securely Seal Container D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS for Pickup F->G H Licensed Contractor Disposal G->H

This compound Disposal Workflow

This workflow provides a clear, step-by-step visual guide to ensure that all stages of the disposal process, from initial preparation to final disposal, are followed correctly, promoting safety and regulatory compliance.

References

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for O-Desmethyl Gefitinib D8

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers navigating the complexities of drug metabolism and pharmacokinetic studies, precision in language is paramount. This curated list of SEO-driven, long-tail keywords related to "O-Desmethyl gefitinib D8" is designed to streamline the search for foundational knowledge, methodological applications, troubleshooting solutions, and comparative analyses. By aligning with specific researcher intents, these keywords facilitate more effective content creation and information retrieval within the scientific community.

O-Desmethyl gefitinib D8 is the deuterium-labeled form of O-Desmethyl gefitinib, which is an active metabolite of the cancer drug Gefitinib.[1][2] The deuterated version is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the levels of the non-labeled metabolite in biological samples.[3][4]

The following table categorizes long-tail keywords based on five key researcher intents, providing a roadmap for creating targeted and valuable scientific content.

CategoryLong-tail Keyword
Foundational & Exploratory O-Desmethyl gefitinib D8 chemical properties
O-Desmethyl gefitinib D8 structure and synthesis
What is the role of O-Desmethyl gefitinib D8 in research?
O-Desmethyl gefitinib D8 mechanism of action as an internal standard
O-Desmethyl gefitinib D8 certificate of analysis
O-Desmethyl gefitinib D8 molecular weight and formula
Commercial suppliers of O-Desmethyl gefitinib D8
O-Desmethyl gefitinib D8 stability and storage conditions
Safety data sheet for O-Desmethyl gefitinib D8
Isotopic purity of O-Desmethyl gefitinib D8
Methodological & Application O-Desmethyl gefitinib D8 in LC-MS/MS analysis
Protocol for using O-Desmethyl gefitinib D8 as an internal standard
O-Desmethyl gefitinib D8 for pharmacokinetic studies of gefitinib
Quantification of O-desmethyl gefitinib using a D8 labeled standard
Bioanalytical method development with O-Desmethyl gefitinib D8
O-Desmethyl gefitinib D8 solution preparation for mass spectrometry
Use of O-Desmethyl gefitinib D8 in clinical research
Application of O-Desmethyl gefitinib D8 in drug metabolism studies
O-Desmethyl gefitinib D8 for therapeutic drug monitoring assays
Sample preparation techniques for O-Desmethyl gefitinib D8 analysis
Troubleshooting & Optimization O-Desmethyl gefitinib D8 signal suppression in mass spectrometry
Troubleshooting poor peak shape of O-Desmethyl gefitinib D8
Optimizing LC gradient for O-Desmethyl gefitinib D8 separation
Matrix effects in the analysis of O-Desmethyl gefitinib D8
How to resolve O-Desmethyl gefitinib D8 co-elution with metabolites
Improving ionization efficiency of O-Desmethyl gefitinib D8
Common pitfalls in using O-Desmethyl gefitinib D8 as an internal standard
O-Desmethyl gefitinib D8 stability issues in biological matrices
Addressing variability in O-Desmethyl gefitinib D8 response
Contamination sources for O-Desmethyl gefitinib D8 in the lab
Validation & Comparative Validation of an LC-MS/MS method using O-Desmethyl gefitinib D8
Comparing O-Desmethyl gefitinib D8 with other internal standards
Cross-validation of bioanalytical methods with O-Desmethyl gefitinib D8
Accuracy and precision of O-Desmethyl gefitinib D8 as an internal standard
Linearity and recovery experiments with O-Desmethyl gefitinib D8
O-Desmethyl gefitinib D8 versus structural analogue internal standards
Inter-laboratory comparison of methods using O-Desmethyl gefitinib D8
Justification for using a stable isotope-labeled internal standard like O-Desmethyl gefitinib D8
Performance characteristics of O-Desmethyl gefitinib D8 in different mass spectrometers
Regulatory guidelines for using deuterated standards like O-Desmethyl gefitinib D8

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cassiachromone
Reactant of Route 2
Cassiachromone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.